Triamcinolone acetonide-d7-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H31FO6 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-19-deuterio-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3,5D/t5?,15-,16-,17-,19+,21-,22-,23-,24+ |
InChI Key |
YNDXUCZADRHECN-CMWTUURLSA-N |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@@H]4[C@]([C@]3(C[C@@H]([C@@]2([C@@]5(C1=CC(=O)C=C5)C)F)O)C)(OC(O4)(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)CO |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Triamcinolone Acetonide-d7 in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical application of Triamcinolone (B434) acetonide-d7 in research, primarily focusing on its role as a stable isotope-labeled internal standard in the quantitative analysis of the synthetic corticosteroid, Triamcinolone acetonide. This guide provides a comprehensive overview of its application, detailed experimental protocols, and relevant quantitative data to support its use in bioanalytical studies.
Core Application: An Internal Standard for Accurate Quantification
Triamcinolone acetonide-d7 is the deuterium-labeled version of Triamcinolone acetonide.[1] Its primary and most crucial role in research is to serve as an internal standard for the precise quantification of Triamcinolone acetonide in complex biological matrices such as plasma and urine.[1][2] This is most commonly achieved using highly sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2]
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. This is because Triamcinolone acetonide-d7 is chemically identical to the unlabeled analyte (Triamcinolone acetonide) and therefore exhibits very similar behavior during sample preparation, chromatography, and ionization.[1] However, it is distinguishable by its higher mass due to the presence of seven deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously. By adding a known amount of Triamcinolone acetonide-d7 to a sample at the beginning of the analytical process, any variations or losses that occur during sample extraction and analysis will affect both the analyte and the internal standard equally. This allows for the accurate calculation of the analyte's concentration by comparing the ratio of the analyte's signal to the internal standard's signal.
Quantitative Data Summary
The following table summarizes key quantitative data for Triamcinolone acetonide-d7 and a typical bioanalytical method for its parent compound.
| Parameter | Value | Source |
| Triamcinolone acetonide-d7 Properties | ||
| Molecular Formula | C₂₄H₂₄D₇FO₆ | [2][3] |
| Formula Weight | 441.5 g/mol | [2] |
| Isotopic Purity (d₁-d₇) | ≥99% | [2] |
| Bioanalytical Method Parameters (UPLC-MS/MS) | ||
| Biological Matrix | Human Plasma | [4] |
| Linearity Range for Triamcinolone Acetonide | 0.53–21.20 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [4] |
| Intra-run Precision (%RSD) | 3.007% to 9.960% | [4] |
| Inter-run Precision (%RSD) | 3.528% to 11.26% | [4] |
| Intra-run Accuracy | -6.577% to -1.962% | [4] |
| Inter-run Accuracy | -3.371% to 0.348% | [4] |
Experimental Protocols
Below is a detailed methodology for a typical ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Triamcinolone acetonide in human plasma, utilizing Triamcinolone acetonide-d7 as the internal standard. This protocol is based on established methods for the parent compound.
Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: Transfer 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of a 500 ng/mL working solution of Triamcinolone acetonide-d7 (in a 40% acetonitrile-water mixture) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure homogeneity.
-
Extraction: Add 3 mL of an extraction solvent mixture of ethyl acetate (B1210297) and n-hexane (4:1, v/v).
-
Vortexing: Vortex the sample vigorously for 3 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Final Vortexing and Centrifugation: Vortex the reconstituted sample for 1 minute, followed by centrifugation at 15,000 rpm for 3 minutes.
-
Injection: Transfer the supernatant to an autosampler vial and inject 10 µL into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
-
Column Temperature: 40°C
-
Mobile Phase: Acetonitrile and water containing 1% formic acid (55:45, v/v)
-
Flow Rate: 0.2 mL/min
-
Total Run Time: 2.0 minutes
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3000 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Triamcinolone Acetonide: m/z 435.4 → 397.3
-
Triamcinolone Acetonide-d7 (Internal Standard): m/z 442.4 → 404.3 (Note: This is a predicted transition and may require optimization)
-
Visualizing the Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for bioanalytical quantification and the general mechanism of action for corticosteroids like Triamcinolone acetonide.
Caption: Bioanalytical workflow for Triamcinolone acetonide quantification.
Caption: Simplified glucocorticoid signaling pathway.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Deuterium-Labeled Triamcinolone Acetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. In drug development and clinical research, the quantification of drug concentrations in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for such quantitative analyses, particularly in mass spectrometry-based methods like LC-MS/MS. Deuterium-labeled Triamcinolone acetonide, specifically Triamcinolone acetonide-d6, serves this purpose by mimicking the physicochemical properties of the unlabeled drug, thus accounting for variations in sample preparation and instrument response.
The most common form of deuterated Triamcinolone acetonide is labeled on the two methyl groups of the acetonide moiety. This strategic placement of deuterium (B1214612) atoms provides a stable isotopic label with a significant mass shift, ideal for mass spectrometric detection, without altering the core steroidal structure.
Proposed Synthesis Process
The synthesis of Triamcinolone acetonide-d6 is predicated on the established acid-catalyzed ketalization reaction between Triamcinolone and acetone (B3395972). To introduce the deuterium labels, deuterated acetone (acetone-d6) is used in place of standard acetone.
The overall reaction involves the formation of a cyclic ketal at the 16α and 17α diol of Triamcinolone. This reaction is typically carried out in the presence of an acid catalyst, such as perchloric acid or a strong organic acid, in an inert solvent.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of Triamcinolone acetonide-d6, adapted from established procedures for the non-labeled compound.
Materials:
-
Triamcinolone
-
Acetone-d6 (99.5+ atom % D)
-
Perchloric acid (70%)
-
Anhydrous solvent (e.g., Dioxane or Tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Triamcinolone in the anhydrous solvent.
-
Addition of Reagents: To the stirred solution, add a stoichiometric excess of Acetone-d6. Subsequently, add a catalytic amount of perchloric acid dropwise.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.
-
Drying and Filtration: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude Triamcinolone acetonide-d6 by recrystallization from a suitable solvent system (e.g., acetone/hexane or methanol/water) to yield the final product as a white to off-white crystalline solid.
-
Characterization: Confirm the structure and isotopic purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) and Mass Spectrometry (MS).
Data Presentation
While specific quantitative data for the synthesis of deuterium-labeled Triamcinolone acetonide is not extensively published, the following tables summarize expected and reported values for the unlabeled synthesis and typical specifications for deuterated standards.
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Triamcinolone | C₂₁H₂₇FO₆ | 394.44 | Starting Material |
| Acetone-d6 | C₃D₆O | 64.12 | Deuterating Reagent |
| Triamcinolone acetonide-d6 | C₂₄H₂₅D₆FO₆ | 440.53 | Final Product |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Reaction Time | 2-6 hours | Monitored by TLC to ensure completion. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at ambient temperature. |
| Catalyst | Perchloric Acid | Other strong acids can also be used. |
| Solvent | Dioxane, Tetrahydrofuran | Anhydrous conditions are crucial to prevent side reactions. |
| Expected Yield | >80% | Based on yields for similar acetonide formation reactions. A patent for the synthesis of unlabeled Triamcinolone acetonide reported a yield of 91.5% for a fluorination step in the overall synthesis. |
| Isotopic Purity | >98 atom % D | High isotopic purity of the acetone-d6 starting material is essential. Commercial standards typically have high isotopic enrichment. |
| Chemical Purity | >99% | Achieved through recrystallization and confirmed by HPLC. |
Signaling Pathways and Logical Relationships
The synthesis of deuterium-labeled Triamcinolone acetonide does not involve biological signaling pathways. The core of the process is a chemical transformation. The logical relationship in this synthesis is a straightforward, multi-step chemical reaction sequence.
Conclusion
The synthesis of deuterium-labeled Triamcinolone acetonide is a critical process for the development of robust bioanalytical methods. By adapting the well-established synthesis of the unlabeled compound with the use of acetone-d6, a high-purity, isotopically enriched internal standard can be reliably produced. This technical guide provides a foundational understanding of the synthetic process, offering researchers and drug development professionals the necessary information to either replicate or further optimize this important chemical transformation. The provided workflows and data tables serve as a valuable resource for the planning and execution of this synthesis.
Triamcinolone acetonide-d7-1 certificate of analysis and purity.
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed analysis of Triamcinolone (B434) acetonide-d7-1, a deuterated analog of the potent synthetic corticosteroid, Triamcinolone acetonide. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its certificate of analysis, purity, experimental protocols for its quantification, and its mechanism of action.
Certificate of Analysis and Purity
While a specific Certificate of Analysis for Triamcinolone acetonide-d7-1 is not publicly available, the following table summarizes typical analytical specifications based on available data for Triamcinolone acetonide and its deuterated form. These parameters are crucial for ensuring the quality and consistency of the compound in research and development. A purity of 98% by HPLC has been reported for this compound[1].
| Parameter | Specification | Method |
| Appearance | White to Off-White Powder | Visual |
| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |
| Identification | Conforms to structure | ¹H-NMR, Mass Spectrometry, IR |
| Water Content | ≤2.0% | Karl Fischer Titration |
| Residual Solvents | ||
| Acetone | ≤1000 ppm | Gas Chromatography |
| Methanol | ≤1000 ppm | Gas Chromatography |
| Dichloromethane | ≤150 ppm | Gas Chromatography |
| Related Substances | ||
| Total Impurities | ≤0.5% | HPLC |
| Unspecified Impurities | ≤0.10% | HPLC |
Mechanism of Action
Triamcinolone acetonide is a glucocorticoid that exerts its anti-inflammatory and immunosuppressive effects through a well-defined signaling pathway[2][3][4][5][6]. As a deuterated analog, this compound is expected to follow the same mechanism.
The process begins with the diffusion of the steroid across the cell membrane and its binding to the glucocorticoid receptor (GR) in the cytoplasm[2][4]. This binding event triggers a conformational change in the GR, leading to the dissociation of chaperone proteins and the formation of a steroid-receptor complex[2][4]. This activated complex then translocates into the nucleus.
Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes[2][4]. This interaction modulates gene transcription, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory proteins[2][4].
A key anti-inflammatory action is the induction of lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2[2][3]. The inhibition of phospholipase A2 blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively[3][4].
Experimental Protocols for Analysis
The purity and quantification of Triamcinolone acetonide and its deuterated analog are typically determined using chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) Method
A common and reliable method for the analysis of Triamcinolone acetonide is reversed-phase HPLC with UV detection[7]. The following is a representative protocol that can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Purified water
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (pH adjusted to 3.0) in a ratio of 25:15:60 (v/v/v)[7].
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Standard and Sample Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.05 - 30.00 µg/mL)[7].
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol, followed by dilution with the mobile phase to a concentration within the calibration range.
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Other Analytical Techniques
Other analytical methods reported for the determination of Triamcinolone acetonide include:
-
High-Performance Thin-Layer Chromatography (HPTLC): This method utilizes silica (B1680970) gel 60 F254 HPTLC plates with a mobile phase of ethyl acetate–tetrahydrofuran–ammonia (10.0 + 7.0 + 0.1, v/v/v) and detection at 225 nm[7].
-
UV-Visible Spectrophotometry: A colorimetric reaction with blue tetrazolium can be used for the quantitative analysis of Triamcinolone acetonide, with the optimum wavelength for analysis identified at 525 nm[9]. Another UV spectrophotometric method uses a wavelength of 230 nm[8].
-
Stripping Voltammetry: An electrochemical method for the determination of Triamcinolone acetonide using a glassy carbon electrode has also been developed[10].
The choice of analytical method will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. Validation of the chosen method in accordance with ICH guidelines is essential for ensuring reliable and accurate results[11].
References
- 1. allmpus.com [allmpus.com]
- 2. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 5. Triamcinolone | C21H27FO6 | CID 31307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
- 11. Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical and Chemical Differences Between Triamcinolone Acetonide and its d7 Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the physical and chemical distinctions between the synthetic corticosteroid Triamcinolone (B434) Acetonide and its deuterated analog, Triamcinolone Acetonide-d7. While structurally almost identical, the isotopic substitution of seven hydrogen atoms with deuterium (B1214612) in the d7 analog imparts subtle yet significant differences in their physicochemical properties. These differences are primarily exploited in analytical methodologies, particularly in pharmacokinetic and metabolic studies where Triamcinolone Acetonide-d7 serves as an invaluable internal standard for mass spectrometry-based quantification. This guide will detail these differences through comparative data, experimental protocols, and visualizations of relevant biological pathways.
Introduction
Triamcinolone acetonide is a potent glucocorticoid used to treat a variety of inflammatory conditions.[1] Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates gene expression to reduce inflammation.[2][3] In drug development and clinical research, accurate quantification of triamcinolone acetonide in biological matrices is crucial. This is often achieved using isotope dilution mass spectrometry, which relies on a stable isotope-labeled internal standard. Triamcinolone acetonide-d7, where seven hydrogen atoms have been replaced by deuterium, is a commonly used internal standard for this purpose.[4][5] Understanding the physical and chemical differences between the parent drug and its deuterated analog is essential for the development and validation of robust analytical methods.
Comparative Physicochemical Properties
The primary physical difference between Triamcinolone Acetonide and its d7 analog is the molecular weight, owing to the greater mass of deuterium compared to hydrogen. This mass difference is the cornerstone of their differentiation in mass spectrometry. Other physicochemical properties are largely similar, which is a prerequisite for the d7 analog to serve as an effective internal standard, ensuring it mimics the behavior of the parent compound during sample preparation and analysis.[5]
| Property | Triamcinolone Acetonide | Triamcinolone Acetonide-d7 | Reference(s) |
| Molecular Formula | C₂₄H₃₁FO₆ | C₂₄H₂₄D₇FO₆ | [4][6] |
| Molecular Weight | 434.50 g/mol | 441.5 g/mol | [4][6] |
| Appearance | White to off-white crystalline powder | Solid | [4][7] |
| Melting Point | 292-294 °C | Not explicitly available, expected to be very similar to the parent compound. | [7] |
| Solubility | Practically insoluble in water; sparingly soluble in ethanol, chloroform (B151607), and methanol. | Slightly soluble in chloroform and methanol. | [4][7] |
Spectroscopic and Chromatographic Differences
The isotopic labeling of Triamcinolone Acetonide-d7 leads to distinct spectroscopic and chromatographic properties that are fundamental to its use in analytical chemistry.
Mass Spectrometry
The most significant difference is observed in their mass spectra. The molecular ion of Triamcinolone Acetonide-d7 is shifted by approximately 7 atomic mass units (amu) compared to the unlabeled compound. This mass shift allows for their simultaneous detection and quantification without mutual interference. The fragmentation patterns are generally similar, with corresponding fragments also showing a mass shift depending on the location of the deuterium atoms.[8]
NMR Spectroscopy
In ¹H NMR spectroscopy, the signals corresponding to the deuterated positions in Triamcinolone Acetonide-d7 will be absent or significantly reduced.[7] This provides a definitive method for confirming the positions of isotopic labeling. The signals of neighboring protons may also be affected due to the absence of coupling with the replaced deuterium atoms.
Chromatographic Behavior
In reversed-phase high-performance liquid chromatography (HPLC), the retention times of Triamcinolone Acetonide and its d7 analog are very similar.[9] This co-elution is advantageous when used as an internal standard in LC-MS methods, as it ensures that both compounds experience the same matrix effects during ionization.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Triamcinolone Acetonide
This protocol is adapted from established methods for the analysis of Triamcinolone Acetonide in pharmaceutical formulations.[10]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 25:75 (v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 238 nm.[10]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of Triamcinolone Acetonide in the mobile phase.
-
Prepare the sample by dissolving the formulation in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of Triamcinolone Acetonide in the sample by comparing the peak area with the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of Triamcinolone Acetonide using Triamcinolone Acetonide-d7 as an Internal Standard
This protocol outlines a general procedure for the quantification of Triamcinolone Acetonide in a biological matrix like plasma.[6]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column suitable for LC-MS applications.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.[3]
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triamcinolone Acetonide: e.g., m/z 435.2 -> 397.2
-
Triamcinolone Acetonide-d7: e.g., m/z 442.2 -> 404.2 (Note: exact m/z values may vary based on the specific d7 analog and instrument calibration).
-
-
-
Procedure:
-
Spike plasma samples with a known concentration of Triamcinolone Acetonide-d7 internal standard solution.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Inject the prepared sample into the LC-MS/MS system.
-
Quantify Triamcinolone Acetonide by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to a calibration curve prepared in the same matrix.
-
Synthesis Overview
The synthesis of Triamcinolone Acetonide is a multi-step process typically starting from a steroid precursor.[11] The synthesis of Triamcinolone Acetonide-d7 involves the use of deuterated reagents at a specific step to introduce the deuterium atoms. The d7 labeling is often in the acetonide group and/or other readily exchangeable positions.
References
- 1. One Pot Process For Synthesis Of Triamcinolone Acetonide [quickcompany.in]
- 2. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 3. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. recentscientific.com [recentscientific.com]
- 11. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]
A Technical Guide to Triamcinolone Acetonide-d7-1: Commercial Availability and Application as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of Triamcinolone (B434) acetonide-d7-1, a deuterated analog of the synthetic corticosteroid Triamcinolone acetonide. This document details its primary application as an internal standard in quantitative analytical methods, particularly in pharmacokinetic and bioequivalence studies. Detailed experimental protocols derived from scientific literature are presented, alongside visual representations of experimental workflows and logical processes to aid in research and development.
Commercial Availability and Suppliers
Triamcinolone acetonide-d7-1, also marketed as Triamcinolone acetonide-d7, is available from several specialized chemical suppliers. It is primarily intended for research use as an internal standard for the quantification of Triamcinolone acetonide in various biological matrices using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The table below summarizes the offerings from key suppliers.
| Supplier | Product Name | Catalog Number | Molecular Formula | Purity | Additional Notes |
| Cayman Chemical | Triamcinolone acetonide-d7 | 25236 | C₂₄H₂₄D₇FO₆ | ≥99% deuterated forms (d₁-d₇) | Intended for use as an internal standard for GC- or LC-MS. |
| Acanthus Research | Triamcinolone Acetonide-D7 | TCN-16-001 | C₂₄H₂₄D₇FO₆ | Not specified | Labeled as a Drug Substance Stable Isotope Labeled Reference Standard. |
| MedChemExpress | This compound | HY-B0636S1 | C₂₄H₂₄D₇FO₆ | Not specified | Deuterium (B1214612) labeled Triamcinolone acetonide. |
| Allmpus | TRIAMCINOLONE ACETONIDE D7 | ALL-TACT-24 | C₂₄H₂₄D₇FO₆ | 98% by HPLC | Custom synthesis with a lead time of 3-4 weeks. |
Application in Quantitative Analysis: Experimental Protocols
Triamcinolone acetonide-d7 serves as an ideal internal standard for the quantification of Triamcinolone acetonide in biological samples due to its similar chemical and physical properties to the analyte, while being distinguishable by mass spectrometry. The following protocols are based on established methodologies for the analysis of corticosteroids in biological matrices.
Quantification of Triamcinolone Acetonide in Human Plasma by UPLC-MS/MS
This protocol is adapted from a validated method for the determination of Triamcinolone acetonide in human plasma, suitable for pharmacokinetic studies. While the original study used a different internal standard, Triamcinolone acetonide-d7 is a highly appropriate substitute.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of the internal standard working solution (Triamcinolone acetonide-d7 in a suitable solvent like methanol (B129727) or acetonitrile).
-
Vortex the mixture for 1 minute.
-
Add 3 mL of an extraction solvent mixture (e.g., ethyl acetate/hexane, 4:1, v/v).
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
b. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid. A typical starting condition is 55:45 (acetonitrile:water with 0.1% formic acid).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Triamcinolone acetonide: m/z 435.4 → 397.3[1]
-
Triamcinolone acetonide-d7: The precursor ion will be approximately m/z 442.4. The product ion would be determined by fragmentation analysis, but a likely transition would be to a fragment ion that retains the deuterium labels.
-
Analysis of Triamcinolone Acetonide in Urine for Doping Control
This protocol is based on a method for the quantification of Triamcinolone acetonide in urine, where a deuterated analog (d6-Triamcinolone acetonide) was used as a surrogate.
a. Sample Preparation (Enzymatic Hydrolysis and Liquid-Liquid Extraction)
-
To 2.5 mL of urine, add a known amount of Triamcinolone acetonide-d7 internal standard.
-
Perform enzymatic hydrolysis to cleave any glucuronide conjugates.
-
Extract the sample using liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
b. LC-MS/MS Conditions
-
HPLC System: Waters Alliance 2795 Separations Module or equivalent.
-
Column: C18 column.
-
Mobile Phase: A gradient elution program using 2% formic acid in water and acetonitrile.
-
Mass Spectrometer: Waters Micromass Quattro Micro or equivalent with an electrospray ionization source.
Visualizing Experimental and Logical Workflows
To further clarify the application and qualification of Triamcinolone acetonide-d7, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the logical process for qualifying a deuterated internal standard.
References
An In-depth Technical Guide to the Storage and Stability of Deuterated Corticosteroid Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects of storing and handling deuterated corticosteroid standards to ensure their integrity and the accuracy of analytical results. The stability of these internal standards is paramount for reliable quantification in various applications, including clinical research, pharmacokinetic studies, and anti-doping analysis.
General Principles of Storage and Stability
Deuterated corticosteroid standards, like their non-labeled counterparts, are susceptible to degradation through various mechanisms, including hydrolysis, oxidation, and photolysis. However, the substitution of hydrogen with deuterium (B1214612) atoms often enhances the metabolic and chemical stability of these molecules due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, making it more resistant to chemical and enzymatic cleavage.
Proper storage and handling are nonetheless crucial to prevent degradation and maintain isotopic purity. Key considerations include temperature, light exposure, solvent choice, and prevention of isotopic exchange.
Recommended Storage Conditions
The optimal storage conditions for deuterated corticosteroid standards are typically provided by the manufacturer on the certificate of analysis. However, general best practices are summarized below.
Table 1: General Storage Recommendations for Deuterated Corticosteroid Standards
| Form | Recommended Storage Temperature | Light Protection | Additional Notes |
| Solid (Neat/Lyophilized) | -20°C for long-term storage | Store in amber vials or in the dark | Store in a desiccator to protect from moisture. Allow vial to equilibrate to room temperature before opening to prevent condensation. |
| In Aprotic Solvent (e.g., Methanol, Acetonitrile) | -20°C for long-term storage | Store in amber vials or in the dark | Ensure the vial is tightly sealed to prevent solvent evaporation and contamination. |
| In Aqueous/Protic Solutions | 2-8°C for short-term use (hours to days) | Store in amber vials or in the dark | Prepare fresh as needed. Not recommended for long-term storage due to the risk of hydrogen-deuterium (H/D) exchange. |
Table 2: Specific Storage Conditions for Common Deuterated Corticosteroid Standards
| Deuterated Standard | Form | Recommended Storage Temperature | Reference |
| Cortisol-d4 | Powder | -20°C | |
| Cortisol-d4 Solution | In Methanol | -20°C | |
| Deuterated Steroid Mixture | In Methanol | -20°C | |
| Dexamethasone-d5 | Solid | -20°C | [1] |
| Prednisolone-d7 | Solid | -20°C | |
| 6-Alpha-Methyl-Prednisolone-d4 | Solid | Room temperature (short-term), refer to Certificate of Analysis for long-term | [2] |
| Fludrocortisone-d5 | Solid | Refer to Certificate of Analysis | [3] |
Stability and Degradation
The stability of deuterated corticosteroids is influenced by several factors, including the molecular structure, storage conditions, and the matrix in which they are dissolved.
Degradation Pathways
Corticosteroids can degrade through several pathways:
-
Oxidation: The 20-keto-21-hydroxyl group is particularly susceptible to oxidation, which can lead to the formation of 21-oic acids.[4]
-
Hydrolysis: Esterified corticosteroids can undergo hydrolysis. For instance, betamethasone-17-valerate (B13397696) can transesterify to the 21-valerate ester.
-
Photolysis: Exposure to UV light can induce degradation.[5]
-
Mattox Rearrangement: Under acidic conditions, corticosteroids with a 1,3-dihydroxyacetone (B48652) side chain can undergo β-elimination of water to form enol aldehydes.[6]
The following diagram illustrates a common degradation pathway for dexamethasone (B1670325) under acidic stress.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. benchchem.com [benchchem.com]
- 3. Long-term stability of salivary cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synnovis.co.uk [synnovis.co.uk]
Safety data sheet (SDS) for Triamcinolone acetonide-d7-1
An In-depth Technical Guide to the Safety Data for Triamcinolone Acetonide-d7
Disclaimer: The following information is a comprehensive summary of available safety and technical data for Triamcinolone acetonide-d7. This guide is intended for researchers, scientists, and drug development professionals and should be used in conjunction with official Safety Data Sheets (SDS) from suppliers. The user's request for "Triamcinolone acetonide-d7-1" is interpreted as "Triamcinolone acetonide-d7," as the "-1" suffix does not correspond to a standard chemical identifier.
Chemical Identification
Triamcinolone acetonide-d7 is the deuterated form of Triamcinolone acetonide, a synthetic corticosteroid. The deuterium (B1214612) labeling makes it suitable for use as an internal standard in quantitative analyses.[1][2]
| Identifier | Data |
| Chemical Name | (6aS,6bR,7S,8aS,8bS,11aR,12aS,12bS)-6b-fluoro-7-hydroxy-8b-(2-hydroxyacetyl-2-d)-6a,8a-dimethyl-10,10-bis(methyl-d3)-1,2,6a,6b,7,8,8a,8b,11a,12,12a,12b-dodecahydro-4H-naphtho[2',1':4,5]indeno[1,2-d][1]dioxol-4-one[1][3] |
| Synonyms | Triamcinolone acetonide-d7 |
| Molecular Formula | C₂₄H₂₄D₇FO₆[1][3] |
| Molecular Weight | 441.5 g/mol [1] |
| CAS Number | Not available for the deuterated compound. The CAS for the non-deuterated form is 76-25-5.[4][5] |
Hazard Identification and Classification
Triamcinolone acetonide-d7 is classified as a hazardous substance. The primary health hazards are related to its reproductive toxicity and potential for organ damage with repeated exposure.
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure |
GHS Pictograms and Signal Word:
Signal Word: Danger
Physical and Chemical Properties
| Property | Value |
| Physical State | Solid[1] |
| Appearance | White to off-white powder/crystalline solid[6] |
| Solubility | Slightly soluble in Chloroform and Methanol.[1] Practically insoluble in water.[6] |
| Melting Point | 292°C - 294°C (for non-deuterated form)[6] |
| Stability | Stable for at least 4 years when stored at -20°C.[1] |
Toxicological Information
Acute Toxicity:
| Route | Species | Value |
| Oral (TDLo) | Mouse | 90 ml/kg/9D intermittent |
| Subcutaneous (LD50) | Rat | 99 mg/kg |
| Subcutaneous (LD50) | Mouse | >4 g/kg |
Experimental Protocols: Detailed experimental methodologies for the cited LD50 and TDLo values are not provided in the available Safety Data Sheets. General protocols for corticosteroid toxicity testing involve administering the substance to animals and observing for adverse effects and mortality to determine the lethal dose.[7] Such studies are typically conducted under specific regulatory guidelines.
Chronic Toxicity and Other Health Effects:
-
Reproductive Toxicity: May damage fertility or the unborn child.[8]
-
Carcinogenicity: Not listed as a carcinogen by IARC.
-
Teratogenicity: Like other corticosteroids, Triamcinolone acetonide has been shown to be teratogenic in animals, causing an increased incidence of cleft palate.[9]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[8]
Handling, Storage, and First Aid
Safe Handling and Personal Protection:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[4]
-
Use personal protective equipment:
-
Ensure adequate ventilation.[3]
Storage:
-
Store at -20°C in a well-ventilated place.[1]
-
Keep container tightly closed.[11]
-
Protect from light and high heat.[4]
First-Aid Measures:
| Exposure | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][8] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4][8] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Contact a doctor immediately.[4][10] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][8] |
Diagrams
The following diagrams illustrate key safety and response workflows for handling Triamcinolone acetonide-d7.
Caption: Hazard identification and response workflow.
Caption: Personal protective equipment (PPE) workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. kmpharma.in [kmpharma.in]
- 4. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 5. fishersci.com [fishersci.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Corticosteroid testing [aaaai.org]
- 8. longgrovepharma.com [longgrovepharma.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. clintpharmaceuticals.com [clintpharmaceuticals.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Isotope-labeled steroids have become a cornerstone of modern pharmacological research, providing an unparalleled level of precision and insight into the complex lifecycle of steroid hormones and drugs. By replacing one or more atoms in a steroid molecule with a heavier, stable isotope (such as deuterium, 2H, or carbon-13, 13C) or a radioisotope (like tritium, 3H, or carbon-14, 14C), researchers can trace, quantify, and characterize these molecules within complex biological systems.[1] This technical guide delves into the primary applications of isotope-labeled steroids in pharmacology, offering in-depth experimental protocols, quantitative data, and visual representations of key processes to empower researchers in their drug discovery and development endeavors.
Core Applications in Pharmacology
The unique ability to distinguish an isotope-labeled steroid from its endogenous counterpart without altering its chemical properties makes it an invaluable tool in several key areas of pharmacology.
Pharmacokinetic and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. Isotope-labeled compounds are the gold standard for these studies, allowing for precise tracking of a drug's journey through the body.[2][3][4][5][6]
-
Absorption and Bioavailability: By administering an isotopically labeled drug, researchers can accurately measure its concentration in blood, plasma, or serum over time to determine absorption rates and overall bioavailability.[7]
-
Distribution: Techniques like quantitative whole-body autoradiography (QWBA) with radiolabeled steroids can visualize the distribution of a drug and its metabolites in various tissues and organs, identifying potential sites of action and off-target accumulation.[8]
-
Metabolism: Isotope labeling is crucial for identifying and quantifying metabolites. Mass spectrometry can differentiate between the parent drug and its metabolites based on their mass-to-charge ratios, providing a comprehensive metabolic profile.[2][4]
-
Excretion: The use of radiolabeled compounds allows for the complete mass balance studies, where the routes and rates of excretion of the drug and its metabolites are determined by measuring radioactivity in urine and feces.[6]
Drug Metabolism and Metabolic Stability
In vitro metabolism studies are essential for predicting a drug's metabolic fate in vivo. Isotope-labeled steroids are frequently used in these assays to investigate metabolic pathways and determine the metabolic stability of a compound.[1][2]
-
Metabolite Identification: Incubating an isotope-labeled steroid with liver microsomes or hepatocytes allows for the identification of metabolic "soft spots" on the molecule and the characterization of the resulting metabolites.[5][9]
-
Enzyme Kinetics: Isotope-labeled substrates are used to determine key kinetic parameters of drug-metabolizing enzymes, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).
-
Reaction Phenotyping: These studies identify the specific cytochrome P450 (CYP) enzymes responsible for metabolizing a drug, which is critical for predicting potential drug-drug interactions.
Receptor Binding Assays
Quantifying the binding affinity of a steroid to its receptor is fundamental to understanding its potency and mechanism of action. Radioligand binding assays are the gold standard for this purpose.[10][11]
-
Affinity and Selectivity: Competition binding assays, where a radiolabeled steroid competes with an unlabeled compound for receptor binding, are used to determine the binding affinity (Ki) of the unlabeled compound. This allows for the screening of compounds for their potency and selectivity towards different steroid receptors.
-
Receptor Quantification: Saturation binding assays with a radiolabeled steroid are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of the radioligand.[10][11]
In Vivo Imaging
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful in vivo imaging techniques that can visualize and quantify biological processes at the molecular level. Steroids labeled with positron-emitting (e.g., 18F) or gamma-emitting (e.g., 99mTc) isotopes are used as tracers to image the distribution and density of steroid receptors in the body, which has significant applications in oncology and neuroscience.[10]
Quantitative Data Presentation
The following tables summarize key quantitative data obtained from studies utilizing isotope-labeled steroids.
Table 1: Steroid Hormone Receptor Binding Affinities
| Steroid | Receptor | Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Cell Line | Reference |
| 17β-Estradiol | Estrogen Receptor (ER) | [18F]FES | 0.13 ± 0.02 | 1901 ± 89.3 | MCF-7 | [8] |
| R5020 (synthetic progestin) | Progesterone Receptor (PR) | [18F]FFNP | 0.41 ± 0.05 | 1984 ± 75.6 | T47D | [8] |
| Dexamethasone | Glucocorticoid Receptor (GR) | [3H]Dexamethasone | 7.0 | - | Male rat liver plasma membranes | [12] |
| Dexamethasone | Glucocorticoid Receptor (GR) | [3H]Dexamethasone | 7.36 | - | CEM-C1 cells | [13] |
Table 2: Pharmacokinetic Parameters Determined Using Isotope-Labeled Steroids
| Steroid | Isotopic Label | Parameter | Value | Subject Population | Reference |
| Testosterone (B1683101) | Trideuterated (d3) T | Metabolic Clearance Rate (MCR) | 1272 ± 168 L/day | Young white men | [4] |
| Testosterone | Trideuterated (d3) T | Production Rate (PR) | 9.11 ± 1.11 mg/day | Young white men | [4] |
| Testosterone | 1,2-d-Testosterone | Production Rate (PR) | 3.7 ± 2.2 mg/day | Healthy men | |
| Cortisol | [9,12,12-2H3]cortisol | Production Rate (FPR) | 9.9 ± 2.7 mg/day | Normal volunteers | |
| Cortisol | Deuterated cortisol | Half-life (free cortisol) | 2.2 ± 1.1 min | Healthy humans |
Experimental Protocols
This section provides detailed methodologies for key experiments involving isotope-labeled steroids.
Steroid Extraction from Serum using Solid-Phase Extraction (SPE)
Objective: To isolate steroids from serum for subsequent analysis by LC-MS/MS.
Materials:
-
Serum sample
-
Internal standard solution (isotope-labeled steroid)
-
C18 SPE cartridge
-
Deionized water
-
Ethyl acetate (B1210297)
-
Hexane
-
Vacuum manifold or positive pressure manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 300 µL of serum, add 25 µL of the methanolic internal standard solution and mix thoroughly.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5-10 mL of 100% methanol followed by 5-10 mL of deionized water. Do not allow the sorbent to dry.
-
Sample Loading: Apply the pre-treated serum sample to the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Wash the cartridge with a weak organic solvent mixture (e.g., 5% methanol in water) to remove less polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum or with positive pressure.
-
Elution: Elute the steroids with an appropriate organic solvent, such as a mixture of ethyl acetate and hexane.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
Objective: To quantify the concentration of a steroid in an extracted sample using an isotope-labeled internal standard.
Instrumentation:
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC Parameters:
-
Column: C18 reversed-phase column (e.g., Kinetex™ 2.6 μm PFP 100 Å, 100 x 3 mm)
-
Mobile Phase A: Purified water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 20 µL
-
Gradient Elution: A typical gradient would start with a lower percentage of mobile phase B, which is gradually increased to elute the steroids.
Typical MS/MS Parameters:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the steroid.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both the analyte and the isotope-labeled internal standard.
-
Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
In Vitro Steroid Metabolism Assay using Liver Microsomes
Objective: To assess the metabolic stability of a steroid in the presence of liver enzymes.
Materials:
-
Isotope-labeled steroid (test compound)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Organic solvent for reaction termination (e.g., acetonitrile or methanol)
-
Incubator or water bath at 37°C
Procedure:
-
Preparation: Prepare a stock solution of the isotope-labeled steroid in a suitable solvent (e.g., DMSO). Prepare the incubation mixture containing phosphate buffer and liver microsomes (e.g., 0.5 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the microsome mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the isotope-labeled steroid to the microsome mixture (final concentration typically 1-10 µM). Initiate the metabolic reaction by adding the NADPH regenerating system.[10]
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.[10]
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Reaction Termination: Immediately terminate the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile). This also serves to precipitate the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis to determine the concentration of the remaining parent steroid.
-
Data Analysis: Plot the percentage of the remaining parent steroid against time. From this data, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
Radioligand Receptor Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of an unlabeled steroid for a specific receptor.
Materials:
-
Radiolabeled steroid (e.g., [3H]dexamethasone)
-
Unlabeled steroid (test compound)
-
Receptor source (e.g., cell homogenate, purified receptor)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled steroid with the receptor source in the presence of increasing concentrations of the unlabeled test compound.[10]
-
Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature will depend on the specific receptor and ligands).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the receptor-bound radioligand, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled test compound.
-
Determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Visualization of Key Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate important signaling pathways and experimental workflows relevant to the application of isotope-labeled steroids.
Androgen Receptor Signaling Pathway
Caption: Simplified schematic of the androgen receptor signaling pathway.
Glucocorticoid Receptor Signaling Pathway
Caption: Overview of the glucocorticoid receptor signaling pathway.
Experimental Workflow for ADME Studies using Isotope-Labeled Compounds
Caption: General workflow for an ADME study using an isotope-labeled steroid.
Conclusion
Isotope-labeled steroids are indispensable tools in modern pharmacology, enabling researchers to conduct highly precise and quantitative studies that are critical for drug discovery and development. From elucidating complex metabolic pathways and pharmacokinetic profiles to quantifying receptor interactions and visualizing in vivo processes, the applications of these labeled compounds are vast and continue to expand. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively design and execute experiments, ultimately accelerating the development of safer and more effective steroid-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. researchgate.net [researchgate.net]
- 6. xenotech.com [xenotech.com]
- 7. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. admescope.com [admescope.com]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. UPLC/MS MS data of testosterone metabolites in human and zebrafish liver microsomes and whole zebrafish larval microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. mttlab.eu [mttlab.eu]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
The Cornerstone of Quantitative Analysis: An In-Depth Technical Guide to Isotopic Labeling in Internal Standards for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using isotopically labeled internal standards in mass spectrometry. The integration of stable isotope-labeled internal standards (SIL-IS) into analytical workflows has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Isotopic Labeling in Internal Standards
The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. An isotopically labeled internal standard is a version of the analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)).[1]
The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte and, therefore, is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio remains constant even if there is sample loss during preparation, thus ensuring accurate and precise measurement.
Selecting the Right Isotope: A Critical Decision
The choice of isotope for labeling an internal standard can significantly impact the performance of a bioanalytical assay. The most commonly used stable isotopes are deuterium (²H) and carbon-13 (¹³C). While deuterium labeling is often more cost-effective, it can present certain challenges.[2]
Table 1: Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
| Feature | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Rationale and Impact |
| Chromatographic Co-elution | May exhibit a slight shift in retention time, often eluting earlier than the unlabeled analyte due to the "isotope effect".[3] | Typically co-elutes perfectly with the unlabeled analyte.[4] | Perfect co-elution is critical for accurate compensation of matrix effects, as ion suppression or enhancement can vary across a chromatographic peak.[3] |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[5] | Carbon-13 is a stable isotope that is not prone to exchange, ensuring the integrity of the labeled standard throughout the analytical process.[5] | Label instability can lead to a decrease in the concentration of the labeled standard and an increase in the unlabeled analyte, causing inaccurate quantification. |
| Mass Spectrometric Fragmentation | The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which may require optimization of MS/MS parameters.[2] | ¹³C labeling generally does not alter the fragmentation pathways, simplifying method development. | Consistent fragmentation patterns between the analyte and the internal standard are desirable for reliable quantification using multiple reaction monitoring (MRM). |
| Cost and Availability | Generally less expensive and more widely available. | Typically more expensive and may require custom synthesis. | The choice may be influenced by budget and project timelines, but the potential for improved data quality with ¹³C-labeled standards often justifies the higher cost. |
Table 2: Quantitative Performance Comparison
| Parameter | Deuterated (²H) Internal Standard | Carbon-13 (¹³C) Internal Standard | Reference |
| Accuracy (Mean Bias) | 96.8% (with a standard deviation of 8.6%) | 100.3% (with a standard deviation of 7.6%) | [4] |
| Potential for Error | One study reported a 40% error in an example due to imperfect retention time matching.[3] | Significantly reduced coefficient of variation (CV%) in lipidomics studies compared to deuterated standards. | [4] |
Experimental Protocols
Synthesis of a ¹³C-Labeled Internal Standard: [¹³C₆]-Celecoxib (A Conceptual Example)
This protocol outlines a conceptual synthetic route for a ¹³C-labeled drug molecule. The synthesis of isotopically labeled standards often involves incorporating a commercially available labeled building block.
Objective: To synthesize Celecoxib with a ¹³C-labeled phenyl ring.
Materials:
-
4-Hydrazinobenzenesulfonamide
-
[¹³C₆]-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (custom synthesis may be required)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve [¹³C₆]-1-(4-(trifluoromethyl)phenyl)butane-1,3-dione (1 equivalent) in ethanol.
-
Addition of Reagents: Add 4-hydrazinobenzenesulfonamide (1 equivalent) to the solution.
-
Cyclization: Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield [¹³C₆]-Celecoxib.
-
Characterization: Confirm the identity and isotopic enrichment of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Bioanalytical Method for Drug Quantification in Human Plasma using LC-MS/MS
This protocol provides a step-by-step guide for the quantification of a small molecule drug in human plasma using a stable isotope-labeled internal standard.
Objective: To determine the concentration of Drug X in human plasma samples.
Materials and Reagents:
-
Human plasma (blank and study samples)
-
Drug X analytical standard
-
[¹³C₆]-Drug X (Internal Standard)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (for stock solutions)
-
Water with 0.1% formic acid (Mobile Phase A)
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
96-well plates
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Drug X and [¹³C₆]-Drug X in methanol.
-
Prepare a series of working standard solutions of Drug X by serially diluting the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a working solution of the internal standard ([¹³C₆]-Drug X) at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrators, quality controls, and unknowns) in a 96-well plate, add 10 µL of the internal standard working solution.
-
Vortex the plate for 30 seconds.
-
Add 150 µL of ice-cold acetonitrile with 0.1% formic acid to each well to precipitate the plasma proteins.[6]
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Define specific precursor-to-product ion transitions for both Drug X and [¹³C₆]-Drug X.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte (Drug X) and the internal standard ([¹³C₆]-Drug X) for each sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Drug X in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing Workflows and Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for quantitative bioanalysis using a SIL-IS.
Caption: Impact of chromatographic co-elution on matrix effect compensation.
Conclusion
The use of isotopically labeled internal standards is an indispensable tool in modern quantitative mass spectrometry, providing the foundation for accurate, precise, and reliable data. While both deuterated and ¹³C-labeled standards are widely used, the superior performance of ¹³C-labeled standards in terms of chromatographic co-elution and isotopic stability makes them the preferred choice for assays where the highest level of data integrity is required. By understanding the core principles, carefully selecting the appropriate internal standard, and implementing robust experimental protocols, researchers, scientists, and drug development professionals can confidently generate high-quality quantitative data to support their critical research and development efforts.
References
Methodological & Application
Application Note: Quantification of Triamcinolone Acetonide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of triamcinolone (B434) acetonide in human plasma. The methodology employs triamcinolone acetonide-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision. Sample preparation involves a straightforward liquid-liquid extraction procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive ion electrospray ionization mode with multiple reaction monitoring (MRM). The method is validated over a linear range suitable for pharmacokinetic studies and demonstrates excellent performance in terms of linearity, precision, accuracy, and sensitivity.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is widely used in the treatment of various conditions, including skin disorders, allergies, and arthritis.[1][2][3] Accurate quantification of triamcinolone acetonide in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a validated LC-MS/MS method for the determination of triamcinolone acetonide in human plasma, utilizing a deuterated internal standard (triamcinolone acetonide-d6) for reliable quantification.[4][5][6]
Experimental
Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
Triamcinolone Acetonide-d6 (Internal Standard)[4]
-
HPLC-grade Acetonitrile, Methanol (B129727), and Water
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate and n-Hexane (HPLC grade)
-
Human Plasma (drug-free)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: UPLC System
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 55:45 v/v Acetonitrile:Water with 1% Formic Acid)[3] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Triamcinolone Acetonide: m/z 435.4 → 397.3[3][7] Triamcinolone Acetonide-d6: m/z 441.4 → 403.3 (example) |
| Ion Spray Voltage | 4500 V[8] |
| Gas Temperature | 325 °C[8] |
Protocols
1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of triamcinolone acetonide and triamcinolone acetonide-d6 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the triamcinolone acetonide-d6 stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
2. Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL triamcinolone acetonide-d6) to each tube and vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate/n-hexane, 4:1 v/v) to each tube.[3]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Results and Discussion
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.53 to 21.20 ng/mL in human plasma.[3] The lower limit of quantification (LLOQ) was established at 0.53 ng/mL.[3]
| Parameter | Result |
| Linearity Range | 0.53 - 21.20 ng/mL[3] |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 0.53 ng/mL[3] |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 3.007 - 9.960[3] | 3.528 - 11.26[3] | -1.962 to -6.577[3] | -3.371 to 0.348[3] |
| Medium | 3.007 - 9.960[3] | 3.528 - 11.26[3] | -1.962 to -6.577[3] | -3.371 to 0.348[3] |
| High | 3.007 - 9.960[3] | 3.528 - 11.26[3] | -1.962 to -6.577[3] | -3.371 to 0.348[3] |
Extraction Recovery and Matrix Effect
The extraction recovery of triamcinolone acetonide from human plasma was consistent and reproducible across the QC levels. The matrix effect was found to be negligible, indicating that the method is free from significant ion suppression or enhancement from endogenous plasma components.[3]
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of triamcinolone acetonide in human plasma. The use of a deuterated internal standard, coupled with a simple and efficient sample preparation procedure, ensures high accuracy and precision. This method is well-suited for supporting pharmacokinetic and bioequivalence studies of triamcinolone acetonide in drug development.
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of Triamcinolone Acetonide.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative, highly sensitive liquid chromatography-tandem mass spectrometry method for detection of synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scholar.cu.edu.eg [scholar.cu.edu.eg]
Application Note: High-Throughput Analysis of Triamcinolone Acetonide in Human Plasma Using a Deuterated Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantification of triamcinolone (B434) acetonide in human plasma using Triamcinolone acetonide-d7-1 as an internal standard (IS). The method utilizes a simple protein precipitation extraction procedure followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) analysis. This method is suitable for high-throughput bioanalytical studies, offering excellent accuracy, precision, and a low limit of quantification. The use of a stable isotope-labeled internal standard minimizes matrix effects and ensures reliable quantification.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used to treat a variety of inflammatory conditions. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. A reliable analytical method is essential for accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variability. This document provides a detailed protocol for the analysis of triamcinolone acetonide in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.
Experimental Protocols
Materials and Reagents
-
Triamcinolone acetonide (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of triamcinolone acetonide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the triamcinolone acetonide stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well protein precipitation plate.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to each well, except for the blank samples.
-
To precipitate plasma proteins, add 300 µL of acetonitrile to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean 96-well plate for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40 °C Gradient:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.5 | 5 | 95 |
| 2.0 | 5 | 95 |
| 2.1 | 95 | 5 |
| 3.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Source Temperature: 150 °C Desolvation Temperature: 500 °C Desolvation Gas Flow: 1000 L/hr Cone Gas Flow: 150 L/hr MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Triamcinolone acetonide | 435.2 | 415.2 | 40 | 15 |
| this compound | 442.2 | 422.2 | 40 | 15 |
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical method, compiled from established methods for triamcinolone acetonide analysis in human plasma.[1][2][3][4][5][6]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low QC | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Mid QC | 10 | < 10% | ± 10% | < 10% | ± 10% |
| High QC | 80 | < 10% | ± 10% | < 10% | ± 10% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | > 85% | < 15% |
| High QC | 80 | > 85% | < 15% |
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Conclusion
The described UPLC-MS/MS method provides a reliable and high-throughput solution for the quantification of triamcinolone acetonide in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results by compensating for matrix effects and procedural losses. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of triamcinolone in human plasma by a sensitive HPLC-ESI-MS/MS method: application for a pharmacokinetic study using nasal spray formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Robust Solid-Phase Extraction Protocol for the Analysis of Corticosteroids in Human Urine
Abstract
This application note presents a detailed and optimized protocol for the solid-phase extraction (SPE) of a broad range of corticosteroids and their metabolites from human urine samples. The described methodology is crucial for researchers, scientists, and drug development professionals engaged in endocrinology, clinical diagnostics, and sports medicine. This protocol, designed for use with reversed-phase SPE cartridges, ensures high recovery rates and sample purity, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). All quantitative data are summarized for clear comparison, and a detailed experimental workflow is provided.
Introduction
The analysis of urinary corticosteroids is a cornerstone in diagnosing and monitoring various endocrine disorders, including Cushing's syndrome and Addison's disease. Furthermore, it is integral to anti-doping control, where the misuse of synthetic glucocorticoids is monitored. Due to the complex nature of the urine matrix, a robust sample preparation method is imperative to remove interfering substances and enrich the analytes of interest. Solid-phase extraction is a widely adopted technique for this purpose, offering significant advantages over traditional liquid-liquid extraction by being more efficient, reproducible, and amenable to automation. This protocol provides a comprehensive guide to achieving reliable and high-quality extraction of corticosteroids from urine.
Experimental Protocol
This protocol is optimized for the extraction of corticosteroids using C18 or Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.
Materials and Reagents:
-
SPE Cartridges: C18 or HLB (e.g., Sep-Pak C18, Oasis HLB)[1][2]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Phosphate (B84403) buffer (pH 7.0)
-
Internal standards (e.g., deuterated cortisol-d4)[5]
-
Nitrogen gas for evaporation
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment (Hydrolysis of Conjugated Corticosteroids):
-
To a 2.0 mL urine sample, add 1.0 mL of phosphate buffer (pH 7.0).
-
If using, spike the sample with an appropriate internal standard.[5]
-
Vortex the mixture and incubate at 55°C for 3 hours to ensure complete hydrolysis of glucuronide and sulfate (B86663) conjugates.[6]
-
Allow the sample to cool to room temperature and centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 5 mL of methanol followed by 5 mL of deionized water.[7] Ensure the sorbent bed does not go dry between steps.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Drying:
-
Dry the SPE cartridge thoroughly by applying a high vacuum or passing nitrogen gas through it for 5-10 minutes to remove any residual water.
-
-
Elution:
-
Evaporation and Reconstitution:
Data Presentation
The following table summarizes typical performance data for the solid-phase extraction of various corticosteroids from urine followed by LC-MS/MS analysis.
| Corticosteroid | SPE Cartridge Type | Recovery (%) | LOQ (ng/mL) | Reference |
| Cortisol | C18 / HLB | 85.4 - 101.3 | 0.5 - 5.0 | [2][9][10] |
| Cortisone (B1669442) | C18 / HLB | 90 - 101.3 | 0.5 - 6.0 | [2][9][10] |
| Prednisolone | C18 | ~80 | 3.0 | [3] |
| Dexamethasone | Mixed-mode | 96 - 103 | 1.0 | [3] |
| Betamethasone | Mixed-mode | 96 - 103 | 1.0 | [3] |
| Beclomethasone | Mixed-mode | ~113 | 1.0 | [3] |
| Triamcinolone Acetonide | Mixed-mode | 96 - 103 | 1.0 | [3] |
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of corticosteroids from urine.
Conclusion
This application note provides a reliable and detailed protocol for the solid-phase extraction of corticosteroids from human urine. The method is characterized by high recovery and the removal of significant matrix interferences, rendering it suitable for sensitive and accurate quantification by LC-MS/MS. This protocol can be readily implemented in clinical and research laboratories for a variety of applications requiring the measurement of urinary corticosteroids.
References
- 1. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of solid phase extraction clean up and validation of quantitative determination of corticosteroids in urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a high-throughput liquid chromatography-tandem mass spectrometry method for urinary cortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Biomedical Evaluation of Cortisol, Cortisone, and Corticosterone along with Testosterone and Epitestosterone Applying Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pjsir.org [pjsir.org]
- 9. Cortisol and cortisone ratio in urine: LC-MS/MS method validation and preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of synthetic glucocorticoids by liquid chromatography-tandem mass spectrometry in patients being investigated for Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triamcinolone Acetonide Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of triamcinolone (B434) acetonide from various biological matrices for quantitative analysis. The methodologies outlined below—Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE)—are widely used techniques, each offering distinct advantages depending on the specific requirements of the analysis, such as sample volume, required purity, and desired limit of quantification.
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid used to treat a variety of inflammatory conditions. Accurate quantification in biological matrices such as plasma, serum, urine, and synovial fluid is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The selection of an appropriate sample preparation method is critical to remove interfering substances and enrich the analyte, ensuring the accuracy and sensitivity of subsequent analytical techniques, most commonly Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Sample Preparation Methodologies
This document details three common sample preparation techniques. The choice of method will depend on the matrix, the required limit of quantification, and the available equipment.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective for cleaning up complex matrices like plasma.
Experimental Protocol: LLE for Triamcinolone Acetonide in Human Plasma [1][2][3]
-
Sample Aliquoting: Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 50 µL of the internal standard solution (e.g., cortisone (B1669442) acetate (B1210297) at 500 ng/mL in 40% acetonitrile (B52724)/water) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure homogeneity.
-
Addition of Extraction Solvent: Add 3 mL of an ethyl acetate/hexane mixture (4:1, v/v).
-
Extraction: Vortex the sample vigorously for 3 minutes to facilitate the transfer of triamcinolone acetonide into the organic phase.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Final Vortexing and Centrifugation: Vortex the reconstituted sample for 1 minute, followed by centrifugation at 15,000 rpm for 3 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data for LLE Method
| Parameter | Value | Reference |
| Biological Matrix | Human Plasma | [1][2][3] |
| Extraction Solvent | Ethyl acetate/Hexane (4:1, v/v) | [1][2][3] |
| Recovery of Triamcinolone Acetonide | 77.4% - 99.0% | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | [1][2][3] |
| Linearity Range | 0.53 - 21.20 ng/mL | [1][2][3] |
Experimental Workflow: Liquid-Liquid Extraction (LLE)
LLE Workflow for Triamcinolone Acetonide
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum, by adding a precipitating agent, typically an organic solvent or an acid. While simple, it may be less clean than LLE or SPE.
Experimental Protocol: PPT for Triamcinolone Acetonide in Human Plasma
-
Sample Aliquoting: Pipette 0.5 mL of human plasma into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard as required by the specific analytical method.
-
Addition of Precipitating Agent: Add 0.5 mL of the precipitating agent (e.g., 10% v/v perchloric acid or 5% trichloroacetic acid).
-
Vortexing: Vortex the mixture for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 7 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial.
-
Analysis: Inject the supernatant directly into the HPLC or LC-MS/MS system.
Quantitative Data for PPT Method
| Parameter | Value |
| Biological Matrix | Human Plasma |
| Precipitating Agent | 5% Trichloroacetic Acid |
| Recovery of Triamcinolone Acetonide | 79.5% |
| Lower Limit of Quantification (LOQ) | 100 ng/mL |
| Linearity Range | 0.5 - 15.0 µg/mL |
Experimental Workflow: Protein Precipitation (PPT)
PPT Workflow for Triamcinolone Acetonide
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It can provide cleaner extracts and higher concentration factors compared to LLE and PPT. Reversed-phase sorbents like C18 are commonly used for steroid analysis.
Experimental Protocol: SPE for Triamcinolone Acetonide in Biological Fluids (General Protocol)
-
Sample Pre-treatment: Dilute the biological fluid (e.g., plasma, urine) with an equal volume of water or a suitable buffer to reduce viscosity and ensure proper interaction with the SPE sorbent. Centrifuge to remove particulates if necessary.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 mL/30 mg) by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry out.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Elution: Elute the triamcinolone acetonide from the cartridge with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of mobile phase for analysis.
Quantitative Data for SPE Method (Corticosteroids)
| Parameter | Value |
| Biological Matrix | Plasma, Urine |
| SPE Sorbent | C18 or Hydrophilic-Lipophilic Balanced (HLB) |
| Recovery | >82% (for similar corticosteroids)[1] |
| Lower Limit of Quantification (LOQ) | 5 pg/mL (with capillary LC-MS/MS)[4] |
Experimental Workflow: Solid-Phase Extraction (SPE)
SPE Workflow for Triamcinolone Acetonide
Analytical Finish: LC-MS/MS
Following sample preparation, the extracts are typically analyzed by LC-MS/MS for sensitive and selective quantification of triamcinolone acetonide.
Typical LC-MS/MS Parameters [2][5]
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an additive like formic acid (e.g., acetonitrile/water with 0.1% formic acid, 55:45, v/v).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transition: Multiple Reaction Monitoring (MRM) is used for quantification. A common transition for triamcinolone acetonide is m/z 435.4 → 397.3.
Conclusion
The choice of sample preparation method for triamcinolone acetonide analysis is a critical step that significantly impacts the quality and reliability of the results. Liquid-liquid extraction and solid-phase extraction generally offer cleaner extracts and better sensitivity compared to protein precipitation. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most suitable method for their specific analytical needs. It is always recommended to validate the chosen method in the target biological matrix to ensure it meets the required performance criteria for accuracy, precision, and sensitivity.
References
- 1. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 3. Optimization of Synovial Fluid Collection and Processing for NMR Metabolomics and LC-MS/MS Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Triamcinolone Acetonide and Triamcinolone Acetonide-d7-1 by LC-MS/MS
Application Note
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1] It is crucial to have a sensitive and selective analytical method for its quantification in biological matrices for pharmacokinetic studies, clinical monitoring, and doping control. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Triamcinolone acetonide, utilizing its deuterated stable isotope, Triamcinolone acetonide-d7-1, as an internal standard. The method employs Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Quantitative Data Summary
The following tables summarize the optimized MRM transitions for the analysis of Triamcinolone acetonide and its deuterated internal standard, this compound.
Table 1: MRM Transitions for Triamcinolone Acetonide
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) |
| 435.4 | 397.3 | 13 |
| 435.2 | 415.2 | 15 |
| 435.1 | 397.1 | 15 |
Table 2: MRM Transitions for this compound (Internal Standard)
| Precursor Ion (m/z) | Product Ion (m/z) | Putative Collision Energy (eV) |
| 441.5 | 421.2 | 15 |
| 441.5 | 402.3 | 13 |
Note: Collision energies are starting points and may require further optimization based on the specific mass spectrometer used.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction from Plasma)
This protocol is adapted for the extraction of Triamcinolone acetonide from human plasma.
Materials:
-
Human plasma samples
-
This compound internal standard working solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Protocol:
-
Pipette 500 µL of plasma into a microcentrifuge tube.
-
Add an appropriate volume of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 2 mL of MTBE to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Experimental Workflow and Signaling Pathway Diagrams
Caption: LC-MS/MS experimental workflow.
Caption: Putative fragmentation pathways.
References
Application Note: Quantitative Analysis of Triamcinolone Acetonide using a Validated RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the development of a calibration curve for the accurate quantification of Triamcinolone acetonide in pharmaceutical formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Introduction
Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory properties used in the treatment of various skin conditions, allergies, and inflammatory disorders.[1] Accurate quantification of Triamcinolone acetonide in bulk drug and pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy. This application note describes a simple, precise, and accurate RP-HPLC method for the determination of Triamcinolone acetonide, complete with a detailed protocol for generating a standard calibration curve.
Experimental Protocols
Materials and Reagents
-
Triamcinolone Acetonide Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate
-
Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)
-
0.45 µm Membrane Filters
Instrumentation
A High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pumping System
-
UV-Vis or Photodiode Array (PDA) Detector
-
Autosampler
-
Column Oven
-
Data Acquisition and Processing Software (e.g., Empower, Chromeleon)
-
Analytical Balance
-
pH Meter
-
Sonicator
Chromatographic Conditions
The following chromatographic conditions have been shown to be effective for the analysis of Triamcinolone acetonide.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Acetonitrile and Water (50:50, v/v)[2] |
| Flow Rate | 0.8 mL/min[2] |
| Detection Wavelength | 240 nm[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C[2] |
| Run Time | Approximately 10 minutes |
Preparation of Standard Solutions
2.4.1. Preparation of Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of Triamcinolone acetonide reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable diluent (e.g., a mixture of methanol and water, 75:25 v/v) and make up the volume to the mark.[2]
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
2.4.2. Preparation of Working Standard Solutions
-
From the stock solution (1000 µg/mL), prepare an intermediate stock solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.[3]
-
Prepare a series of working standard solutions by further diluting the intermediate stock solution to achieve the desired concentrations for the calibration curve. For example, to prepare concentrations of 10, 20, 30, 40, and 50 µg/mL, pipette 1, 2, 3, 4, and 5 mL of the 100 µg/mL intermediate stock solution into separate 10 mL volumetric flasks and make up the volume with the diluent.[3]
Construction of the Calibration Curve
-
Inject each of the prepared working standard solutions into the HPLC system in triplicate.
-
Record the peak area of the Triamcinolone acetonide peak for each injection.
-
Calculate the mean peak area for each concentration level.
-
Plot a graph of the mean peak area versus the corresponding concentration of Triamcinolone acetonide.
-
Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A correlation coefficient close to 0.999 indicates good linearity.[2]
Data Presentation
The quantitative data for the calibration curve can be summarized as follows:
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 10 | Insert Mean Peak Area ± SD |
| 20 | Insert Mean Peak Area ± SD |
| 30 | Insert Mean Peak Area ± SD |
| 40 | Insert Mean Peak Area ± SD |
| 50 | Insert Mean Peak Area ± SD |
Linearity Data:
| Parameter | Value |
| Linearity Range | 10 - 50 µg/mL[3] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | ≥ 0.999[2] |
Visualization
Experimental Workflow
Caption: Workflow for Triamcinolone Acetonide Quantification.
Conclusion
The described RP-HPLC method provides a reliable and reproducible approach for the quantification of Triamcinolone acetonide. The detailed protocol for the preparation of standard solutions and the construction of a calibration curve ensures accurate and precise results, making it suitable for routine quality control analysis in the pharmaceutical industry. The method demonstrates good linearity within the specified concentration range.[2][3]
References
Application Notes and Protocols for Liquid-Liquid Extraction of Glucocorticoids in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of liquid-liquid extraction (LLE) protocols tailored for the bioanalysis of glucocorticoids. It includes comprehensive experimental procedures, quantitative data on extraction efficiency, and visual diagrams to elucidate key processes.
Introduction
Glucocorticoids are a class of steroid hormones that play crucial roles in a wide range of physiological processes, including metabolism, immune response, and stress regulation. Accurate quantification of endogenous and synthetic glucocorticoids in biological matrices is essential for clinical diagnostics, pharmacokinetic studies, and drug development. Liquid-liquid extraction is a fundamental and widely used sample preparation technique in bioanalysis that partitions analytes from a biological matrix into an immiscible organic solvent, thereby removing interfering substances and concentrating the analytes of interest prior to chromatographic analysis.
Glucocorticoid Signaling Pathway
Glucocorticoids exert their effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon binding to a glucocorticoid, the GR translocates from the cytoplasm to the nucleus, where it modulates the transcription of target genes. This signaling pathway is central to the therapeutic and physiological actions of glucocorticoids.
Caption: Glucocorticoid signaling pathway.
Experimental Protocols
A generalized liquid-liquid extraction protocol for glucocorticoids from a biological matrix such as plasma or serum is detailed below. This protocol may require optimization depending on the specific glucocorticoid, the biological matrix, and the analytical instrumentation used.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal standard solution
-
Extraction solvent (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane)
-
pH adjusting reagent (e.g., formic acid, ammonium (B1175870) hydroxide)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator, centrifugal vacuum concentrator)
-
Reconstitution solvent (compatible with the analytical mobile phase)
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette a known volume of the sample (typically 100-500 µL) into a clean glass or polypropylene (B1209903) tube.
-
-
Internal Standard Spiking:
-
Add a small volume of the internal standard solution to the sample. The internal standard should be a structurally similar compound, ideally a stable isotope-labeled version of the analyte.
-
-
pH Adjustment (Optional but Recommended):
-
Adjust the pH of the sample to optimize the extraction of the target glucocorticoids. For neutral glucocorticoids, a pH around neutrality is often suitable. Acidification (e.g., with formic acid) or basification may be required for specific compounds.
-
-
Liquid-Liquid Extraction:
-
Add a specific volume of the immiscible organic extraction solvent to the sample tube. A common sample-to-solvent ratio is 1:5 to 1:10 (v/v).
-
Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analytes into the organic phase.
-
Allow the phases to separate for a brief period.
-
-
Phase Separation:
-
Centrifuge the mixture at a moderate speed (e.g., 3000-4000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Collection of the Organic Layer:
-
Carefully transfer the upper organic layer containing the extracted glucocorticoids to a new clean tube. If the organic solvent is denser than water (e.g., dichloromethane), the bottom layer will be collected. To maximize recovery, a second extraction of the aqueous layer can be performed.
-
-
Evaporation:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. The temperature should be kept moderate (e.g., 30-40°C) to prevent degradation of the analytes.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume of the reconstitution solvent. This solvent should be compatible with the initial mobile phase of the subsequent analytical method (e.g., LC-MS/MS).
-
Vortex briefly to ensure the complete dissolution of the analytes.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for analysis by a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Experimental Workflow
The following diagram illustrates the typical workflow for the liquid-liquid extraction of glucocorticoids from a biological sample for bioanalysis.
Caption: Liquid-liquid extraction workflow.
Data Presentation: Quantitative Analysis of Glucocorticoid Extraction
The efficiency of a liquid-liquid extraction protocol is typically evaluated by its recovery, which is the percentage of the analyte extracted from the sample matrix. The following tables summarize the recovery of various glucocorticoids using different extraction solvents and conditions, as reported in the scientific literature.
Table 1: Recovery of Glucocorticoids using Different Extraction Solvents
| Glucocorticoid | Sample Matrix | Extraction Solvent | Recovery (%) |
| Cortisol | Plasma | Diethyl Ether | 85-95 |
| Cortisol | Plasma | Ethyl Acetate | >90 |
| Cortisol | Plasma | Methyl Tert-Butyl Ether (MTBE) | ~90 |
| Cortisone | Plasma | Diethyl Ether | 85-95 |
| Cortisone | Plasma | Ethyl Acetate | >90 |
| Dexamethasone | Serum | Methyl Tert-Butyl Ether (MTBE) | 92-98 |
| Prednisolone | Plasma | Diethyl Ether | 88-97 |
| Prednisone | Plasma | Diethyl Ether | 85-95 |
| Betamethasone | Plasma | Dichloromethane/Isopropanol (90:10) | >80 |
| Fludrocortisone | Plasma | Dichloromethane/Isopropanol (90:10) | >80 |
Note: Recovery values can vary based on the specific protocol, including pH, sample-to-solvent ratio, and mixing conditions.
Table 2: Influence of pH on Glucocorticoid Extraction Recovery
Supported Liquid Extraction (SLE) is a technique analogous to LLE that provides high extraction efficiencies. The data below from an SLE experiment demonstrates the effect of sample loading pH on recovery.
| Analyte | Loading pH ~6.1 Recovery (%) (RSD) | Loading pH ~8.0 Recovery (%) (RSD) |
| Betamethasone | 88 (4.5) | 89 (3.9) |
| Dexamethasone | 91 (4.2) | 92 (3.5) |
| Fludrocortisone | 85 (5.1) | 87 (4.8) |
| Hydrocortisone | 93 (3.8) | 94 (3.2) |
| Prednisolone | 92 (4.0) | 93 (3.6) |
| Prednisone | 90 (4.3) | 91 (3.8) |
| Triamcinolone | 82 (6.2) | 84 (5.5) |
Data adapted from a study using Supported Liquid Extraction with a 90:10 (v/v) Dichloromethane/Isopropanol extraction solvent. RSD = Relative Standard Deviation.[1]
Discussion
The choice of extraction solvent is a critical parameter in developing an effective LLE protocol for glucocorticoids. Solvents such as diethyl ether, ethyl acetate, and MTBE are commonly employed. The polarity of the solvent should be optimized to selectively extract the glucocorticoids of interest while minimizing the co-extraction of interfering substances like phospholipids (B1166683) from the biological matrix. For more polar glucocorticoids, a more polar extraction solvent or a mixture of solvents may be necessary to achieve adequate recovery.[1]
While traditional LLE is effective, it can be labor-intensive and prone to emulsion formation. Supported liquid extraction (SLE) offers a more automated and high-throughput alternative that minimizes these issues while providing excellent extraction efficiencies.[1]
The presented protocols and data serve as a valuable resource for researchers developing and validating bioanalytical methods for glucocorticoid quantification. Method optimization and validation are crucial steps to ensure the accuracy, precision, and reliability of the final analytical data.
References
Quantitative Analysis of Synthetic Corticosteroids in Doping Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of synthetic corticosteroids in biological matrices, specifically focusing on doping control applications. The methodologies described adhere to the standards set by the World Anti-Doping Agency (WADA). Protocols for sample preparation using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are outlined, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantitative performance data, including Limits of Detection (LOD), Limits of Quantification (LOQ), and recovery rates for common synthetic corticosteroids, are summarized. Additionally, workflows are visualized to provide a clear understanding of the entire analytical process.
Introduction
Synthetic corticosteroids are a class of drugs widely used for their potent anti-inflammatory and immunosuppressive effects.[1][2] Due to their potential to enhance performance and reduce pain, their use is strictly regulated in competitive sports.[3] The World Anti-Doping Agency (WADA) prohibits the systemic use of glucocorticoids (a class of corticosteroids) in-competition.[4][5] Consequently, accredited laboratories must employ highly sensitive and specific analytical methods to detect and quantify these substances in athletes' biological samples, primarily urine.[6][7]
The benchmark for detection is the Minimum Required Performance Level (MRPL) set by WADA, which for corticosteroids is 30 ng/mL in urine.[3] LC-MS/MS has become the gold standard for this analysis due to its high sensitivity, specificity, and ability to accurately quantify analytes at low concentrations.[8] This document details the procedures for robust and reliable quantification of synthetic corticosteroids to meet these stringent requirements.
Analytical Workflow Overview
The overall process for the quantitative analysis of synthetic corticosteroids in a doping control laboratory follows a stringent and well-documented workflow. This ensures sample integrity, analytical accuracy, and reliable reporting. The process begins with sample reception and culminates in the final analytical report.
Quantitative Performance Data
The following tables summarize the quantitative performance data for the analysis of various synthetic corticosteroids using LC-MS/MS. These values are indicative and may vary based on instrumentation and specific laboratory conditions.
Table 1: Method Performance Characteristics for Selected Corticosteroids in Urine
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference(s) |
|---|---|---|---|---|---|
| Dexamethasone | LLE-LC-MS | ≤1 | 1 - 5 | 85 - 95 | [9] |
| Betamethasone | LLE-LC-MS | ≤1 | 1 - 5 | 85 - 95 | [9] |
| Prednisolone | LLE-LC-MS | ≤1 | 1 - 5 | 85 - 95 | [9] |
| Prednisone | LLE-LC-MS | ≤1 | 1 - 5 | 85 - 95 | [9] |
| Triamcinolone | LLE-LC-MS | ≤1 | 5 | 80 - 90 | [9] |
| Triamcinolone Acetonide | SPE-LC-MS/MS | - | 2 - 4 | 96 - 103 | [1] |
| Beclomethasone | SPE-LC-MS/MS | - | 2 - 4 | 113 | [1] |
| Flumethasone | SPE-LC-MS/MS | - | 2 - 4 | 96 - 103 | [1] |
| 6α-Methylprednisolone | SPE-LC-MS/MS | - | 2 - 4 | 96 - 103 | [1] |
| Cortisol Metabolites | LC-MSn | 0.01 | 0.05 | 65 - 95 |[10] |
Note: The World Anti-Doping Agency (WADA) sets a Minimum Required Performance Level (MRPL) of 30 ng/mL for the detection of synthetic corticosteroids in urine.[3]
Table 2: Representative LC-MS/MS MRM Transitions for Synthetic Corticosteroids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference(s) |
|---|---|---|---|---|
| Dexamethasone | 393.2 | 373.2 / 355.2 | Positive | [11] |
| Betamethasone | 393.2 | 373.2 / 355.2 | Positive | [11] |
| Prednisolone | 361.2 | 343.2 / 147.1 | Positive | [11] |
| Methylprednisolone | 375.2 | 357.2 / 161.1 | Positive | [11] |
| Triamcinolone Acetonide | 435.2 | 415.2 / 395.2 | Positive | [11] |
| Fludrocortisone | 381.2 | 361.2 / 343.2 | Positive | [11] |
| Beclomethasone | 409.2 | 391.2 / 371.1 | Positive |[11] |
Note: Precursor and product ions may vary based on the adduct formed (e.g., [M+H]+, [M+NH4]+) and the specific instrument tuning.
Experimental Protocols
The following protocols provide detailed methodologies for the extraction and analysis of synthetic corticosteroids from urine samples.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is a robust method for extracting a broad range of corticosteroids from a urine matrix.
Methodology:
-
Sample Aliquoting: Transfer 2 mL of the urine sample into a clean glass test tube.
-
Internal Standard (IS) Addition: Spike the sample with an appropriate deuterated internal standard (e.g., 40 µL of a 10 ppm desoximetasone (B1670307) solution).[3]
-
Hydrolysis:
-
pH Adjustment: Stop the hydrolysis by adding 750 µL of a 20% K2CO3/KHCO3 (1:1) buffer, bringing the sample pH to approximately 9.5.[3]
-
Extraction:
-
Solvent Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 20% Buffer A / 80% Buffer B).[3]
-
Analysis: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[3]
Protocol 2: Solid-Phase Extraction (SPE)
SPE offers a more targeted cleanup, often resulting in cleaner extracts compared to LLE. This protocol uses a mixed-mode polymeric sorbent.
Methodology:
-
Sample Pre-treatment: Use a 1-2 mL urine sample that has been subjected to enzymatic hydrolysis as described in steps 1-3 of the LLE protocol.
-
SPE Cartridge Conditioning:
-
Sample Loading: Apply the pre-treated urine sample to the conditioned cartridge and allow it to pass through under gravity or gentle vacuum.
-
Washing:
-
Drying: Dry the cartridge thoroughly under a high vacuum for 5-10 minutes.
-
Elution: Elute the corticosteroids from the cartridge using two 1 mL aliquots of ethyl acetate into a clean collection tube.[14]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Analysis: Inject the required volume of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Representative)
-
LC System: Agilent 1200 series or equivalent
-
MS System: Sciex 5500 QTrap or equivalent
-
Column: Reversed-phase C18 column (e.g., 100 x 2.0 mm, 3 µm particle size)[3]
-
Mobile Phase A: 0.1% Acetic Acid and 5 mM Ammonium Acetate in Water[3]
-
Mobile Phase B: Methanol[3]
-
Flow Rate: 0.25 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Gradient:
-
0-1 min: 30% B
-
1-16 min: 30% to 70% B
-
16-17 min: Hold at 70% B
-
17-17.1 min: Return to 30% B
-
17.1-22 min: Re-equilibration at 30% B
-
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Mode[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[15]
Conclusion
The protocols and data presented provide a comprehensive framework for the quantitative analysis of synthetic corticosteroids in doping control. The use of enzymatic hydrolysis followed by either LLE or SPE and subsequent LC-MS/MS analysis allows for the sensitive and specific quantification of these prohibited substances at levels well below the WADA MRPL. Adherence to validated protocols, proper quality control, and a thorough understanding of the analytical workflow are paramount to ensuring the accuracy and defensibility of results in the anti-doping field.
References
- 1. researchgate.net [researchgate.net]
- 2. arborassays.com [arborassays.com]
- 3. agilent.com [agilent.com]
- 4. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis | MDPI [mdpi.com]
- 5. sportsintegrityinitiative.com [sportsintegrityinitiative.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. forensicrti.org [forensicrti.org]
Application Note: A Validated UPLC-ESI-MS/MS Method for the Sensitive Detection of Synthetic Steroids in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction The misuse of synthetic steroids, including anabolic androgenic steroids (AAS) and corticosteroids, poses significant challenges in sports doping control and clinical toxicology.[1] The development of robust, sensitive, and specific analytical methods is crucial for accurate detection. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful tool, offering superior sensitivity, specificity, and the ability to conduct multi-analyte analysis.[2] This method allows for the simultaneous detection and quantification of various synthetic steroids and their metabolites in complex biological matrices like urine and serum, often with simplified sample preparation that eliminates the need for derivatization.[3]
This application note provides a detailed protocol for the development and validation of a UPLC-ESI-MS/MS method for screening and confirming the presence of synthetic steroids. The method is designed to be a reliable and efficient tool for routine analysis in clinical and research settings.
Experimental Workflow
The overall analytical process, from sample receipt to final data analysis, follows a structured workflow to ensure reproducibility and accuracy.
Caption: General workflow for synthetic steroid detection by UPLC-ESI-MS/MS.
Experimental Protocols
Sample Preparation Protocol (Urine)
This protocol is adapted for the analysis of both free and conjugated steroids in urine.
-
Initial Preparation : Allow frozen urine samples to thaw completely at room temperature. Vortex mix for 10 seconds.
-
Internal Standard Spiking : To 2-3 mL of urine, add 20-25 µL of an internal standard solution (e.g., a mixture of deuterated steroid analogues like testosterone-d3 (B3025694) glucuronide and androsterone-d4 (B6595596) glucuronide).[1]
-
Hydrolysis :
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0) to the sample.[1]
-
Add 25-50 µL of β-glucuronidase from E. coli.[1]
-
Incubate the mixture at 50-55°C for 1-3 hours to hydrolyze conjugated steroids.[1]
-
-
Liquid-Liquid Extraction (LLE) :
-
Evaporation and Reconstitution :
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.[1]
-
Reconstitute the dry residue in 100-200 µL of a reconstitution solvent (e.g., 10:90 acetonitrile (B52724):water or methanol (B129727)/ammonium (B1175870) acetate (B1210297) mixture).[1]
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Sample Preparation Protocol (Serum/Plasma)
This protocol is for the extraction of steroids from serum or plasma.
-
Initial Preparation : Thaw serum/plasma samples at room temperature.
-
Internal Standard Spiking : To 500 µL of serum, add internal standards.[5]
-
Protein Precipitation : Add 1 mL of cold acetonitrile to the sample to precipitate proteins.[6] Vortex vigorously for 30 seconds.
-
Centrifugation : Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Solid-Phase Extraction (SPE) - Optional Cleanup :
-
The supernatant from the previous step can be loaded onto a conditioned SPE cartridge (e.g., C18 or Oasis HLB).
-
Wash the cartridge with water or a weak organic solvent mixture to remove interferences.
-
Elute the steroids with an appropriate solvent like methanol or acetonitrile.
-
-
Evaporation and Reconstitution :
-
Evaporate the collected eluate or supernatant to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase starting condition for UPLC injection.
-
UPLC-ESI-MS/MS Instrumental Conditions
The following are typical starting conditions that should be optimized for the specific analytes of interest.
| Parameter | Recommended Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50-100 mm.[7][8] |
| Mobile Phase A | Water with 0.1% formic acid or 1-5 mM ammonium formate/acetate.[7][8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[7][8] |
| Flow Rate | 0.4 - 0.8 mL/min.[1][7] |
| Gradient | A typical gradient starts at 10-30% B, ramps to 90-100% B over 5-10 minutes, holds for 1-2 minutes, then re-equilibrates.[1] |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 15 µL.[6][8] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP 4000).[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode.[1][9] |
| Source Temperature | 350 - 500 °C.[1] |
| Capillary Voltage | 3.0 - 5.5 kV.[1] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) for targeted quantification.[10] |
Quantitative Data and Method Performance
Method validation is performed to ensure selectivity, linearity, accuracy, precision, and sensitivity. The tables below summarize typical performance data for the analysis of various synthetic steroids.
Table 1: Performance Characteristics for Synthetic Anabolic Steroids
This table presents the limits of detection (LOD) and quantification (LOQ) for a selection of anabolic steroids in urine.
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 19-Norandrosterone | 1.0 - 10 | 2.0 - 20 | [3][10] |
| Epitestosterone | 0.2 - 1.0 | 0.5 - 2.0 | [3][10] |
| Methyltestosterone | 0.1 - 5.0 | 0.2 - 10 | [3][10] |
| Stanozolol | 0.1 - 2.0 | 0.2 - 5.0 | [10] |
| Tetrahydrogestrinone (THG) | 0.5 - 2.0 | 1.0 - 5.0 | [1] |
| Trenbolone | 0.5 - 2.0 | 1.0 - 5.0 | [10] |
Table 2: Performance Characteristics for Synthetic Corticosteroids
This table summarizes the performance for several synthetic corticosteroids in serum and urine.
| Analyte | Matrix | Functional Sensitivity (nmol/L) | Recovery (%) | Reference |
| Dexamethasone | Serum | 0.6 - 1.6 | 82 - 138 | [6] |
| Prednisolone | Serum | 0.6 - 1.6 | 82 - 138 | [6] |
| Methylprednisolone | Serum | 0.6 - 1.6 | 82 - 138 | [6] |
| Triamcinolone | Serum | 7.6 | 82 - 138 | [6] |
| Betamethasone | Powder | LLOQ: 7.8 ng/mL | ~98 | [11] |
| Fluticasone Propionate | Serum | 0.6 - 1.6 | 82 - 138 | [6] |
Note: Linearity for most validated methods exceeds an R² value of 0.99.[7] Inter-assay coefficients of variation (CVs) are typically between 3-20%.[6]
Conclusion
The described UPLC-ESI-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of synthetic steroids in biological matrices. The simple extraction procedures combined with the analytical power of modern mass spectrometers allow for low detection limits and reliable confirmation of analytes.[10] This protocol serves as a comprehensive guide for researchers and scientists to develop and validate robust analytical methods for doping control, clinical research, and pharmaceutical drug development.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Matrix Effects in Corticosteroid Analysis by LC-MS/MS
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of corticosteroids.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Q1: My analyte signal is inconsistent and lower than expected in biological samples compared to standards in pure solvent. What could be the cause?
A1: This is a classic sign of matrix effects , specifically ion suppression . Ion suppression occurs when co-eluting endogenous components from the sample matrix (e.g., plasma, urine, saliva) interfere with the ionization of the target corticosteroid analytes in the mass spectrometer's ion source, leading to a decreased signal.[1][2] To confirm ion suppression, a post-column infusion experiment can be performed.[1][3]
Q2: What are the primary sources of matrix effects in corticosteroid analysis?
A2: The most common sources of matrix effects in biofluids are endogenous components that are not sufficiently removed during sample preparation.[1][2] For corticosteroid analysis, these include:
-
Phospholipids (B1166683): Abundant in plasma and serum, they are a major cause of ion suppression in electrospray ionization (ESI).[1]
-
Salts and Buffers: High concentrations of non-volatile salts can suppress analyte ionization.[1]
-
Proteins and Peptides: Residual proteins and peptides after initial sample clean-up can co-elute with analytes and cause interference.[1]
-
Other Endogenous Molecules: Complex matrices like urine contain numerous small molecules that can interfere with ionization.[1]
Q3: How can I minimize matrix effects during my sample preparation?
A3: A thorough and optimized sample preparation protocol is the most effective strategy to reduce matrix effects.[2][4] The choice of technique depends on the complexity of the matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): This is a highly selective method that can effectively remove interfering components like phospholipids while concentrating the corticosteroids.[1][5] Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is particularly effective for complex samples.[1]
-
Liquid-Liquid Extraction (LLE): LLE is another powerful technique for separating corticosteroids from matrix components based on their differential solubility in immiscible liquids.[2]
-
Protein Precipitation (PPT): This is a simpler and faster method but is less specific and may not remove all matrix interferences, often leading to significant ion suppression.[2]
Q4: My results are still variable even after optimizing sample preparation. What else can I do?
A4: The use of a stable isotope-labeled (SIL) internal standard is crucial for accurate and precise quantification in the presence of matrix effects.[6] A SIL internal standard is an analog of the analyte that contains heavy isotopes (e.g., ²H, ¹³C). It co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for reliable correction of signal variability.[4]
Q5: Can I adjust my LC-MS/MS method parameters to further mitigate matrix effects?
A5: Yes, chromatographic and mass spectrometric conditions can be optimized:
-
Chromatographic Separation: Improving the separation between the corticosteroids and interfering matrix components is key.[1] This can be achieved by modifying the mobile phase gradient, changing the analytical column to one with a different stationary phase chemistry, or using a smaller particle size for higher resolution.[1]
-
Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI) for many corticosteroids.[1][2] If your instrument supports it, testing with an APCI source is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the difference between ion suppression and ion enhancement?
A1: Ion suppression is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower signal.[4] Ion enhancement is the opposite, where matrix components increase the ionization efficiency, resulting in a higher signal and potential overestimation of the analyte concentration.[4]
Q2: How do I choose the right internal standard for my corticosteroid analysis?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte of interest (e.g., Cortisol-d4 for Cortisol analysis).[7] This is because it has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. If a SIL version is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q3: What are some common pitfalls to avoid when developing an LC-MS/MS method for corticosteroids?
A3:
-
Inadequate Sample Preparation: Relying solely on simple methods like "dilute and shoot" or protein precipitation for complex matrices can lead to significant matrix effects.
-
Not Using an Appropriate Internal Standard: Failure to use a suitable internal standard, preferably a SIL analog, can lead to inaccurate and imprecise results.
-
Ignoring Matrix Effect Evaluation: It is essential to assess matrix effects during method development and validation to ensure the reliability of the data.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects in Corticosteroid Analysis
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) | Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective, significant ion suppression from phospholipids and other small molecules often remains.[2] | 85-105 | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Good sample clean-up, removes many interfering components.[2] | Can be labor-intensive and require larger solvent volumes. | 80-110 | Moderate to High |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte for a solid sorbent. | Highly selective, provides clean extracts, and allows for analyte concentration.[1][5] | Can be more time-consuming and costly, requires method development. | 90-110 | High |
Note: Recovery and matrix effect reduction are general estimates and can vary significantly depending on the specific matrix, analytes, and optimized protocol.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Corticosteroid Analysis in Human Plasma
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of the stable isotope-labeled internal standard solution. Vortex for 10 seconds.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18-anion exchange) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the corticosteroids with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Corticosteroid Analysis in Urine
-
Sample Pre-treatment: To 1 mL of urine, add the stable isotope-labeled internal standard.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Phase Separation: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject a sample into the LC-MS/MS system.
Visualizations
Caption: A workflow for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: The mechanism of ion suppression in electrospray ionization (ESI).
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]
- 7. lumiprobe.com [lumiprobe.com]
Technical Support Center: Troubleshooting Chromatographic Separation of Analytes and Deuterated Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with chromatographic separation between an analyte and its deuterated internal standard (IS). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to help ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A1: The observed chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon called the "isotope effect" or "Chromatographic Deuterium (B1214612) Isotope Effect (CDE)".[1][2][3] While chemically very similar, the substitution of hydrogen with the heavier deuterium isotope can lead to subtle differences in the molecule's physicochemical properties.[4][5] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, resulting in a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[2][4] These differences can alter the molecule's interaction with the stationary phase, leading to a shift in retention time.[2][3]
Q2: In which direction should I expect the retention time to shift?
A2: The direction of the shift is highly dependent on the chromatographic mode.
-
Reversed-Phase Chromatography (RPC): In most RPC applications, deuterated compounds are slightly less hydrophobic and tend to elute earlier than their non-deuterated counterparts.[2][5] This is often referred to as the "inverse isotope effect".[4][5]
-
Normal-Phase Chromatography (NPC): In contrast to RPC, deuterated compounds may exhibit stronger interactions with the polar stationary phase in NPC, causing them to be retained longer and elute later than the non-deuterated analyte.[2][5]
Q3: Can this chromatographic separation affect the accuracy of my quantitative results?
A3: Yes, a significant chromatographic separation between the analyte and the deuterated internal standard can compromise the accuracy and precision of your results.[3][6] If the two compounds do not co-elute, they may be subjected to different levels of matrix effects (ion suppression or enhancement) as they enter the mass spectrometer.[7][8] This differential matrix effect can lead to variability in ionization efficiency and ultimately result in inaccurate quantification.[3][6]
Q4: Does the number and location of deuterium atoms in the internal standard matter?
A4: Yes, the magnitude of the chromatographic shift is often proportional to the number of deuterium atoms in the molecule.[3] The position of the deuterium substitution can also influence the extent of the retention time difference.[3]
Q5: Are there alternatives to deuterated standards that are less prone to chromatographic shifts?
A5: Yes, internal standards labeled with heavy isotopes such as ¹³C or ¹⁵N are excellent alternatives.[1][9] These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in better co-elution with the analyte and minimizing the isotope effect.[9][10]
Troubleshooting Guides
This section addresses specific issues you may encounter and provides actionable steps to resolve them.
Issue 1: Observed Chromatographic Separation Between Analyte and Deuterated IS
Symptoms:
-
A consistent and reproducible difference in retention time between the analyte and the deuterated internal standard.
-
Poor reproducibility of the analyte-to-internal standard peak area ratio, particularly in complex matrices.[11]
Troubleshooting Workflow:
Experimental Protocols:
-
Protocol for Modifying Mobile Phase Composition:
-
Initial Analysis: Record the retention times of the analyte and the deuterated internal standard using your current analytical method.[3]
-
Vary Organic Solvent Percentage: Prepare a series of mobile phases with slightly different organic solvent concentrations (e.g., ± 2-5% from the original method).[3]
-
Injection and Analysis: Inject a standard solution containing both the analyte and the deuterated internal standard for each mobile phase composition.[3]
-
Data Analysis: Calculate and compare the retention time difference (ΔRT) between the analyte and the internal standard for each condition to identify the optimal mobile phase composition.[3]
-
-
Protocol for Evaluating Alternative Columns:
-
Select Alternative Columns: Choose columns with different stationary phase chemistries (e.g., C8, Phenyl-Hexyl, PFP) or a column with lower resolution.[1][6][12]
-
Equilibrate the New Column: Install the new column and equilibrate it with the mobile phase until a stable baseline is achieved.
-
Inject and Analyze: Inject the standard solution containing the analyte and deuterated internal standard.
-
Compare Results: Compare the chromatograms and the ΔRT to your original column to determine if the separation is minimized.
-
Quantitative Data Summary:
The following table summarizes the typical retention time shifts observed for deuterated compounds in reversed-phase liquid chromatography (RPLC).
| Compound Class | Number of Deuterium Atoms | Typical Retention Time Shift (ΔRT) in RPLC | Reference |
| Peptides | 2-4 | -2.0 to -3.0 seconds (elute earlier) | [13] |
| Small Molecules | 3-5 | Variable, but generally elute earlier | [6][14] |
| Steroid Hormones | 3-7 | Noticeable shift, elute earlier | [15] |
Issue 2: Poor Peak Shape (Splitting, Tailing, or Fronting)
Symptoms:
-
The chromatographic peak for the analyte and/or the internal standard is not symmetrical.
-
Peaks may appear as two or more merged peaks (splitting), have a gradual return to baseline on the trailing edge (tailing), or a steep trailing edge with a gradual rise on the leading edge (fronting).[1][16][17]
Troubleshooting Guide:
Potential Causes and Solutions for Peak Splitting:
| Potential Cause | Recommended Solution |
| Blocked Column Frit | A blockage can disrupt the flow path, causing the peak to split.[16][17] Back-flush the column (if permitted by the manufacturer) or replace the column.[1] |
| Column Void or Contamination | A void or channel in the column packing material can create multiple paths for the analyte.[16][18] This often requires column replacement. |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[18][19] Re-dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition. |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions and results may vary. Always consult your instrument and column manufacturer's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. acdlabs.com [acdlabs.com]
- 18. peak splitting - Chromatography Forum [chromforum.org]
- 19. agilent.com [agilent.com]
Preventing isotopic exchange of deuterium-labeled standards in acidic mobile phase.
Topic: Preventing Isotopic Exchange of Deuterium-Labeled Standards in Acidic Mobile Phase
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the isotopic exchange of deuterium-labeled standards, a critical issue when using acidic mobile phases in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it problematic in quantitative analysis?
A1: Deuterium-hydrogen exchange, or back-exchange, is a chemical process where a deuterium (B1214612) atom on a deuterated standard is replaced by a hydrogen atom from the surrounding environment, such as a protic solvent.[1] This is problematic in quantitative LC-MS analysis because deuterated compounds serve as internal standards, which are expected to have a constant and known mass.[1] Loss of the deuterium label alters the mass of the standard, compromising the accuracy and reliability of quantitative results.[1][2]
Q2: What are the primary factors that drive deuterium-hydrogen exchange?
A2: The rate of D-H exchange is primarily influenced by several key factors:
-
pH of the Solution: The exchange process can be catalyzed by both acids and bases.[1] For many compounds, especially peptides, the rate of exchange is at its minimum at a pH of approximately 2.5.[1][3]
-
Temperature: Higher temperatures significantly accelerate the rate of D-H exchange.[4][5]
-
Solvent: Protic solvents, such as water and methanol, can readily donate protons and facilitate the exchange.[4]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OD, -ND) are highly susceptible to exchange.[4][6] Deuterium on carbons adjacent to carbonyl groups can also be labile under certain conditions.[4][6]
Q3: Which deuterium positions on a molecule are most susceptible to exchange?
A3: Deuterium atoms attached to heteroatoms (e.g., -OD, -ND, -SD) are highly prone to exchange with protons from protic solvents.[4] Additionally, deuterium atoms on carbon atoms alpha to a carbonyl group are also susceptible to exchange, particularly under acidic or basic conditions, due to keto-enol tautomerism.[4][6] Labels on aromatic rings or aliphatic chains that are not adjacent to activating groups are generally more stable.[4]
Q4: To avoid exchange issues, should I use deuterium or ¹³C-labeled standards?
A4: While deuterium-labeled standards are often more cost-effective, they are susceptible to isotopic exchange.[5][7] Carbon-13 (¹³C) labeled standards are not prone to this exchange and are therefore considered a more robust and reliable option for methods demanding high accuracy and precision.[5][7]
Troubleshooting Guide
Problem: I am observing a lower-than-expected signal for my deuterated internal standard and/or the appearance of a signal corresponding to the unlabeled analyte.
This is a classic indication of deuterium-hydrogen exchange.[8] The following troubleshooting workflow can help identify the source of the issue.
Data Summary
The stability of deuterated standards is highly dependent on environmental factors. The following tables summarize the impact of pH, temperature, and solvent choice on the rate of D-H exchange.
Table 1: Impact of pH on Deuterium Exchange Rate
| pH Condition | Effect on Exchange Rate | Recommendation |
| Acidic (~2.5) | Minimum exchange rate for amide protons.[1] | Quench samples by acidifying to a pH of approximately 2.5.[1] |
| Neutral (~7.0) | Base-catalyzed exchange becomes significant, leading to an increased rate.[1] | Avoid neutral pH during sample processing.[1] |
| Basic (>8.0) | The exchange rate is significantly accelerated.[1] | Avoid basic conditions entirely.[1] |
Table 2: Impact of Temperature on Deuterium Exchange Rate
| Temperature | Effect on Exchange Rate | Recommendation |
| Sub-zero (-30°C) | Significantly reduces back-exchange, allowing for longer LC separations.[9] | Use sub-zero chromatography for maximal label retention.[9] |
| Low (0-4°C) | Slows down the exchange rate considerably.[3] | Maintain low temperatures for samples, autosampler, and column.[3] |
| Ambient | Can lead to significant exchange, especially over time. | Avoid prolonged exposure of samples to ambient temperatures. |
| Elevated | Drastically increases the rate of exchange.[3] | Avoid any high-temperature steps after deuterium labeling. |
Experimental Protocols
To minimize isotopic exchange, a carefully designed experimental workflow is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography at -30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen-Deuterium Exchange Mass Spectrometry | NIST [nist.gov]
Technical Support Center: Triamcinolone Acetonide-d7-1 Isotopic Purity Assessment
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to assess the isotopic purity of Triamcinolone acetonide-d7-1. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for this compound?
A: Isotopic purity refers to the percentage of a deuterated compound, such as this compound, that contains the desired number of deuterium (B1214612) atoms at the specified positions. It is a critical quality attribute for several reasons:
-
Internal Standard Accuracy: this compound is often used as an internal standard in pharmacokinetic and bioequivalence studies. High isotopic purity ensures accurate quantification of the unlabeled drug by minimizing interference from unlabeled or partially labeled species.
-
Metabolic Stability Studies: In drug metabolism studies, deuterium labeling can alter the rate of metabolic processes (the "kinetic isotope effect"). The isotopic distribution of the compound must be well-characterized to correctly interpret these studies.
-
Regulatory Compliance: Regulatory agencies like the FDA require thorough characterization of isotopically labeled compounds used in regulated studies, including a precise determination of isotopic purity.
Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?
A: The two primary analytical techniques for assessing the isotopic purity of deuterated compounds are:
-
High-Resolution Mass Spectrometry (HRMS): Particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be used to determine the degree of deuteration at specific sites within the molecule.[3]
Q3: What is the difference between "isotopic enrichment" and "isotopic purity/species abundance"?
A: These terms are often used interchangeably but have distinct meanings:
-
Isotopic Enrichment: Refers to the percentage of deuterium at a specific labeled position within the molecule. For example, if a starting material has 99.5% deuterium enrichment, it means there is a 99.5% probability of finding a deuterium atom at any given labeled position.
-
Isotopic Purity (or Species Abundance): Refers to the percentage of the entire population of molecules that have the desired, complete isotopic composition. For a d7 compound, this is the percentage of molecules that contain exactly seven deuterium atoms.
It's important to note that a high isotopic enrichment of the starting materials will not result in a final product with the same percentage of isotopic purity, especially as the number of deuterium atoms increases.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Signal from unlabeled (d0) analyte in the deuterated standard. | The deuterated standard contains traces of the unlabeled compound. | 1. Acquire a new, high-purity lot of the deuterated standard from a reputable supplier with a detailed Certificate of Analysis. 2. Characterize the amount of d0 impurity in the current lot by analyzing a known concentration of the standard alone. The peak area of the native transition can be used to apply a correction factor in subsequent analyses.[4] |
| In-source back-exchange or fragmentation. | Deuterium atoms are being replaced by hydrogen atoms in the ion source of the mass spectrometer. This is more common for deuterium labels on heteroatoms or activated carbon atoms. | 1. Optimize ion source parameters such as temperature and voltages to minimize fragmentation. 2. If possible, use a gentler ionization technique. 3. When possible, select a deuterated standard with deuterium atoms on stable, non-exchangeable positions.[4] |
| Poor chromatographic separation leading to co-elution and ion suppression. | The deuterated standard and the analyte may have slightly different retention times (deuterium isotope effect), leading to differential matrix effects.[4] | 1. Optimize the chromatographic method (e.g., mobile phase gradient, column temperature, or a different column) to ensure co-elution. 2. Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement and adjust chromatography accordingly.[4] |
NMR Spectroscopy Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low signal-to-noise ratio in ²H NMR. | The natural abundance of deuterium is very low, and the gyromagnetic ratio of ²H is lower than ¹H, resulting in lower sensitivity. | 1. Increase the number of scans. 2. Use a higher concentration of the sample. 3. Employ a high-field NMR spectrometer. |
| Overlapping signals in ¹H NMR. | Residual proton signals in a highly deuterated compound can be broad or overlap with impurity signals. | 1. Use a high-resolution NMR spectrometer. 2. Optimize solvent and temperature conditions to improve signal resolution. |
| Inaccurate integration for purity calculation. | Incorrectly set integration limits or baseline correction. | 1. Carefully define the integration regions for both the residual proton signals of the deuterated compound and a certified internal standard. 2. Ensure proper baseline correction before integration. |
Experimental Protocols
Detailed Methodology: Isotopic Purity Assessment by LC-MS/MS
This protocol provides a general framework for determining the isotopic purity of this compound. Instrument parameters and chromatographic conditions should be optimized for the specific instrumentation used.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a separate stock solution of unlabeled Triamcinolone acetonide at the same concentration.
-
From the stock solutions, prepare working solutions at a concentration suitable for LC-MS/MS analysis (e.g., 1 µg/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 400-450 to observe the full isotopic cluster.
-
Resolution: Set to a high resolution (e.g., >10,000) to resolve the different isotopologues.
-
Key Ions to Monitor:
-
Unlabeled Triamcinolone acetonide ([M+H]⁺): m/z 435.21
-
This compound ([M+H]⁺): m/z 442.25
-
4. Data Analysis and Calculation of Isotopic Purity:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the peaks corresponding to the different isotopologues (d0 to d7).
-
Integrate the peak area for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The isotopic purity is the percentage of the d7 isotopologue.
Isotopic Purity (%) = (Area of d7 peak / Sum of areas of d0 to d7 peaks) x 100
Data Presentation
Summary of Analytical Methods for Isotopic Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Limitations |
| LC-MS/MS | Separation by chromatography followed by mass analysis of ions based on their mass-to-charge ratio. | Distribution of isotopologues (d0, d1, d2, etc.). | High sensitivity and specificity; provides a complete isotopic profile. | Potential for in-source back-exchange; requires careful optimization. |
| ¹H NMR | Measures the resonance of proton nuclei in a magnetic field. | Determines the percentage of residual protons at specific labeled sites. | Provides site-specific information on deuteration. | Lower sensitivity; can be complex to interpret for molecules with many proton signals. |
| ²H NMR | Directly measures the resonance of deuterium nuclei. | Confirms the presence and relative abundance of deuterium at labeled positions. | Direct detection of deuterium. | Low sensitivity; requires a high-field NMR and longer acquisition times. |
Visualizations
Caption: Experimental workflow for isotopic purity assessment by LC-MS/MS.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ion Source Parameters for Glucocorticoid Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the analysis of glucocorticoids using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide & FAQs
This section addresses specific problems in a question-and-answer format to help you navigate your experimental challenges.
Issue: Low Signal Intensity or Poor Sensitivity
Question: Why am I observing low signal intensity for my glucocorticoid analytes?
Answer: Low signal intensity for glucocorticoids can stem from several factors related to the ion source. Glucocorticoids, often lacking easily ionizable groups, can be challenging to analyze efficiently.[1] Here are the primary aspects to investigate:
-
Ionization Technique: Electrospray ionization (ESI) is a common choice, but its efficiency can be analyte-dependent.[2] For many steroids, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity as it is generally more suitable for less polar compounds.[3][4] Some studies have shown that Heated Electrospray Ionization (HESI) can also be effective.[5]
-
Mobile Phase Composition: The mobile phase significantly influences ionization efficiency. For ESI, additives like ammonium (B1175870) acetate (B1210297) or formic acid are often used to promote the formation of adducts (e.g., [M+NH4]+) or protonated molecules ([M+H]+).[3][6] The organic content and pH of the mobile phase must be optimized.[2]
-
Ion Source Parameters: Each parameter of the ion source must be carefully tuned for the specific analytes. This includes voltages, temperatures, and gas flow rates. An unoptimized parameter can lead to inefficient desolvation, ionization, or ion transmission.[7]
Question: My peak areas are inconsistent and low. Could this be ion suppression?
Answer: Yes, inconsistent and low peak areas are classic indicators of ion suppression.[4] This phenomenon occurs when co-eluting matrix components interfere with the ionization of your target glucocorticoid analytes in the ion source, leading to a reduced signal.[4] This is a significant issue, particularly with ESI.[4] To mitigate this, consider improving sample preparation, optimizing chromatographic separation, or switching to an APCI source, which is often less prone to ion suppression.[4]
Issue: Poor Peak Shape and Reproducibility
Question: What ion source parameters can affect peak shape and retention time stability?
Answer: While chromatography is the primary determinant of peak shape, ion source conditions can have an impact.
-
Source Contamination: A dirty ion source can lead to peak tailing and reduced sensitivity. Regular cleaning is essential.[8]
-
Inconsistent Spray: In ESI, an unstable spray can cause fluctuating signal intensity and, consequently, poor peak shape. This can be due to incorrect nebulizer gas pressure or a blocked capillary.[7]
-
Temperature Settings: Inappropriate source or desolvation temperatures can lead to incomplete solvent evaporation, which can affect ionization stability and reproducibility. For most analytes, a drying gas temperature of 300 °C is a good starting point.[9]
Issue: Choosing the Right Ionization Mode
Question: Should I use ESI or APCI for my glucocorticoid analysis?
Answer: The choice between ESI and APCI depends on the specific glucocorticoid and the sample matrix.
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules.[3] It is often used for glucocorticoids, but can be susceptible to matrix effects and ion suppression.[4][10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar to non-polar compounds and is less susceptible to ion suppression than ESI.[3][4] It has been successfully used for the analysis of numerous glucocorticoids.[11][12] Comparative studies suggest APCI can be more versatile for steroid analysis.[10]
A good strategy is to test both ionization modes during method development to determine which provides the best sensitivity and robustness for your specific application.[3]
Experimental Protocols & Methodologies
A systematic approach is crucial for optimizing ion source parameters. The following is a general protocol for method development.
Protocol: Ion Source Parameter Optimization via Infusion
-
Prepare a Standard Solution: Prepare a solution of the glucocorticoid standard at a known concentration (e.g., 10 ppm) in a solvent mixture that mimics the typical mobile phase composition at which the analyte elutes.[13]
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10-50 µL/min).[13]
-
Select Ionization Mode: Choose an initial ionization mode (e.g., ESI positive or APCI positive).
-
Initial Parameter Settings: Begin with the instrument manufacturer's recommended default settings for the chosen ionization mode.
-
One-Factor-at-a-Time (OFAT) Optimization:
-
Vary a single parameter (e.g., capillary voltage) across its operational range while keeping all other parameters constant.
-
Monitor the signal intensity of the precursor ion for your analyte.
-
Plot the signal intensity against the parameter value to determine the optimal setting.
-
Return the parameter to its optimal value.
-
-
Iterative Optimization: Repeat step 5 for all other relevant ion source parameters (e.g., nebulizer pressure, drying gas temperature, drying gas flow, sheath gas parameters, etc.).[14] It may be necessary to re-optimize the first parameter after others have been adjusted, as there can be interactions between parameters.[14]
-
Evaluate Different Ionization Modes: Repeat the entire optimization process for other relevant ionization modes (e.g., switch from positive to negative mode, or from ESI to APCI).
-
LC-MS Confirmation: Once optimal infusion parameters are established, perform an injection on the LC-MS system to confirm performance under chromatographic conditions. Minor adjustments may be necessary.
Data Presentation: Typical Ion Source Parameters
The following tables summarize typical starting parameters for glucocorticoid analysis using ESI and APCI. These values should be used as a starting point and optimized for your specific instrument and application.
Table 1: Example Electrospray Ionization (ESI) Parameters
| Parameter | Typical Value Range | Reference |
| Spray Voltage | 4.0 - 4.5 kV | [7] |
| Capillary Voltage | 35 V | [12] |
| Drying Gas Temperature | 300 °C | [9] |
| Drying Gas Flow | 5 L/min | [9] |
| Nebulizer Pressure | 30 - 60 psig | [9] |
| Sheath Gas Temperature | 350 °C | [15] |
| Sheath Gas Flow | 60 µL/min | [15] |
Table 2: Example Atmospheric Pressure Chemical Ionization (APCI) Parameters
| Parameter | Typical Value Range | Reference |
| Corona Discharge Current | 4 - 5 µA | [12][13] |
| Vaporizer Temperature | 400 - 450 °C | [12] |
| Capillary Temperature | 250 - 350 °C | [12][15] |
| Sheath Gas Flow Rate | 40 - 60 (arbitrary units) | [12][15] |
| Auxiliary Gas Flow Rate | 5 - 30 (arbitrary units) | [12][15] |
| Nebulizing Gas Pressure | 58 psi | [13] |
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the optimization process.
References
- 1. Decoding the signal response of steroids in electrospray ionization mode (ESI-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Liquid chromatography/mass spectrometry in anabolic steroid analysis--optimization and comparison of three ionization techniques: electrospray ionization, atmospheric pressure chemical ionization and atmospheric pressure photoionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of mass spectrometry settings for steroidomic analysis in young and old killifish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. msacl.org [msacl.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. Determination of cortisol production rates with contemporary liquid chromatography-mass spectrometry to measure cortisol-d3 dilution after infusion of deuterated tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijream.org [ijream.org]
Technical Support Center: Reducing Ion Suppression with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the reduction of ion suppression when using deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
A1: Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1] The "matrix" includes all components in a sample other than the analyte of interest, such as salts, lipids, proteins, and other endogenous compounds.[2] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or available surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components hinders the analyte's ability to form gas-phase ions.[1]
Q2: I am using a deuterated internal standard. Shouldn't that correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) should co-elute with the analyte and experience the same degree of ion suppression.[1][2] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[2] However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated IS.[1][3] This is because the replacement of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule.[1][4] If this separation causes them to elute into regions with different matrix components, they will experience differential ion suppression, leading to inaccurate results.[1][3]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of endogenous and exogenous substances:
-
Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, proteins, and peptides.[2][5]
-
Exogenous substances: These are contaminants introduced during sample preparation, such as polymers leached from plastic tubes, or mobile phase additives like trifluoroacetic acid (TFA).[2][6][7]
-
High concentrations of analytes: At high concentrations, the analyte or internal standard can saturate the ionization process, leading to a non-linear response.[2][7]
-
Co-eluting drugs and their metabolites. [2]
Q4: How can I determine if ion suppression is affecting my assay?
A4: A widely used method to identify and assess ion suppression is the post-column infusion experiment.[2] This involves infusing a constant flow of the analyte and internal standard solution into the mass spectrometer's ion source while injecting an extracted blank matrix sample onto the LC column.[1] A dip in the baseline signal indicates regions where co-eluting matrix components are causing ion suppression.[1][5]
Troubleshooting Guides
Problem 1: Poor reproducibility of the analyte/internal standard peak area ratio.
-
Possible Cause: Differential ion suppression due to chromatographic separation of the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed solution of the analyte and the deuterated internal standard to confirm if they have identical retention times under your chromatographic conditions.[2]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to achieve better co-elution. In some cases, using a column with slightly lower resolution can help merge the peaks.[3]
-
Enhance Sample Cleanup: Improve your sample preparation method to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at reducing matrix effects than protein precipitation.[6]
-
Problem 2: The signal for both my analyte and deuterated internal standard is low in matrix samples compared to neat solutions.
-
Possible Cause: Significant ion suppression is affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression.[2]
-
Improve Sample Preparation: Implement a more rigorous sample cleanup protocol (e.g., SPE, LLE) to remove interfering compounds.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression, though this may also decrease the analyte signal.[7]
-
Optimize Chromatographic Separation: Modify the LC method to separate the analyte and internal standard from the regions of ion suppression.
-
Problem 3: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.[8]
-
Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.[1]
-
Optimize Column Washing: Implement a robust column washing step at the end of each run to remove strongly retained matrix components.[8]
-
Data Presentation
Table 1: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Spiked Plasma) | Signal Suppression (%) |
| Protein Precipitation | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
This table presents hypothetical data to illustrate the effectiveness of different sample preparation techniques in reducing ion suppression.
Experimental Protocols
1. Post-Column Infusion Experiment to Assess Ion Suppression
-
Objective: To identify regions in the chromatogram where ion suppression occurs.
-
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece for mixing
-
Analyte and internal standard solution
-
Blank matrix extract (e.g., plasma, urine)
-
-
Methodology:
-
Prepare a solution of your analyte and internal standard at a concentration that provides a stable signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the LC column outlet to one inlet of a T-piece.
-
Connect a syringe pump containing the analyte and IS solution to the other inlet of the T-piece.[1]
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.[1]
-
Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved, inject the extracted blank matrix sample onto the LC column.[1]
-
Monitor the signal for the analyte and IS. Dips in the baseline indicate regions of ion suppression.[1]
-
2. Evaluation of Analyte and Deuterated Internal Standard Co-elution
-
Objective: To confirm that the analyte and its deuterated internal standard have identical retention times.
-
Materials:
-
LC-MS system
-
Analyte standard solution
-
Deuterated internal standard solution
-
-
Methodology:
-
Prepare separate solutions of the analyte and the deuterated internal standard, and a mixed solution containing both.[2]
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.[2]
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.
-
Overlay the chromatograms from the mixed solution injection to visually inspect for any separation between the analyte and the internal standard.[2]
-
Visualizations
Caption: A troubleshooting workflow for addressing ion suppression issues.
Caption: Experimental setup for the post-column infusion experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Impact of co-eluting substances on Triamcinolone acetonide quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Triamcinolone (B434) acetonide (TA).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying Triamcinolone acetonide?
The most common and preferred method for the quantification of Triamcinolone acetonide in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers superior sensitivity and selectivity compared to older methods like immunoassays, which can suffer from cross-reactivity.[1] Several validated LC-MS/MS methods have been developed for TA quantification in human plasma and urine.[3][4][5][6]
Q2: What is a "matrix effect" and how can it affect my Triamcinolone acetonide quantification?
A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting substances from the sample matrix (e.g., plasma, urine).[7] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of Triamcinolone acetonide.[7] The primary cause of matrix effects in bioanalysis is often endogenous phospholipids.[7] It is a critical parameter to evaluate during method development and validation.[7]
Q3: What are some common co-eluting substances that can interfere with Triamcinolone acetonide analysis?
Interference can arise from several sources:
-
Endogenous compounds: Steroid metabolites and other structurally similar endogenous compounds can co-elute and interfere with TA quantification.[8]
-
Other drugs: Co-administered drugs, even non-steroidal ones, can potentially interfere. For example, paroxetine (B1678475) and α-hydroxytriazolam have been identified as interferences in the analysis of other steroids.[9]
-
Formulation excipients: In the analysis of pharmaceutical formulations, excipients can also co-elute and cause interference.
-
Metabolites of TA: The main metabolite of Triamcinolone acetonide is 6β-hydroxy-triamcinolone acetonide, which could potentially interfere if not chromatographically resolved.[3][10]
Q4: How can I minimize the impact of co-eluting substances?
Several strategies can be employed to mitigate the effects of co-eluting substances:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are crucial for removing interfering matrix components.[11]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve baseline separation of Triamcinolone acetonide from potential interferences is essential.[8]
-
Use of an appropriate Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification. d6-Triamcinolone acetonide is a suitable SIL-IS for TA analysis.[3]
-
Advanced Analytical Techniques: Techniques like Differential Mobility Spectrometry (DMS) can be coupled with LC-MS/MS to provide an additional layer of separation and reduce interferences.[1][2]
Troubleshooting Guides
Issue 1: Poor peak shape or peak splitting for Triamcinolone acetonide.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | Ensure the injection solvent is similar in composition and strength to the mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Secondary Interactions with Column | Use a mobile phase additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. |
Issue 2: Inaccurate or irreproducible quantification results.
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Evaluate matrix effects by comparing the response of TA in neat solution versus post-extraction spiked matrix samples. Implement a more rigorous sample clean-up procedure (e.g., switch from protein precipitation to SPE). |
| Unstable Internal Standard | Verify the stability of the internal standard in the matrix and during storage. |
| Improper Calibration Curve | Ensure the calibration range covers the expected sample concentrations and that the curve is linear and has a good regression coefficient (r² > 0.99).[12][13] |
| Carryover | Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the injector wash method. |
Issue 3: Low signal intensity or sensitivity for Triamcinolone acetonide.
| Possible Cause | Troubleshooting Step |
| Ion Suppression | As with inaccurate results, this is a strong indicator of matrix effects. Improve sample clean-up and chromatographic separation. |
| Suboptimal MS/MS Parameters | Optimize the cone voltage and collision energy for the specific m/z transitions of Triamcinolone acetonide and its internal standard. |
| Poor Extraction Recovery | Evaluate and optimize the extraction efficiency of your sample preparation method. |
| Degradation of Analyte | Investigate the stability of Triamcinolone acetonide under the sample processing and storage conditions. |
Experimental Protocols
Protocol 1: Quantification of Triamcinolone Acetonide in Human Plasma by UPLC-ESI-MS/MS
This protocol is based on a validated method for the determination of TA in human plasma.[4][6]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., Cortisone Acetate).
- Add 3 mL of an extraction solvent mixture of ethyl acetate and n-hexane (4:1, v/v).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
2. UPLC-MS/MS Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | Acetonitrile:Water with 1% Formic Acid (55:45, v/v) |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MS/MS Transition (TA) | m/z 435.4 → 397.3 |
| MS/MS Transition (IS) | m/z 403.4 → 163.1 (for Cortisone Acetate) |
3. Data Analysis:
- Quantify Triamcinolone acetonide using the peak area ratio of the analyte to the internal standard.
- Generate a calibration curve using standards prepared in a blank matrix.
Data Presentation
Table 1: UPLC-ESI-MS/MS Method Validation Parameters for Triamcinolone Acetonide in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.53–21.20 ng/mL | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | Signal-to-noise ratio ≥ 10 |
| Intra-day Precision (%RSD) | 3.007% to 9.960% | ≤ 15% |
| Inter-day Precision (%RSD) | 3.528% to 11.26% | ≤ 15% |
| Intra-day Accuracy | -6.577% to -1.962% | Within ±15% of nominal |
| Inter-day Accuracy | -3.371% to 0.348% | Within ±15% of nominal |
| Extraction Recovery | Meets acceptance criteria | Consistent and reproducible |
| Matrix Effect | Meets acceptance criteria | Minimal ion suppression/enhancement |
Data synthesized from a published study.[4]
Visualizations
References
- 1. Improving LC-MS/MS measurements of steroids with differential mobility spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 7. eijppr.com [eijppr.com]
- 8. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Steroidal Drug Interferences in a Quantitative Multisteroid LC-MS/MS Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. tandfonline.com [tandfonline.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Common analytical problems with deuterated internal standards in LC-MS.
Welcome to the technical support center for the use of deuterated internal standards in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common analytical problems and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical problems associated with deuterated internal standards in LC-MS?
A1: The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1]
-
Chromatographic Shift (Isotope Effect): The deuterated internal standard may have a slightly different retention time than the non-deuterated analyte, typically eluting earlier in reversed-phase chromatography.[1][2][3]
-
Differential Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from matrix components.[2][4]
-
Isotopic and Chemical Impurities: The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[2][4]
-
In-source Transformation or Fragmentation: The stability of the deuterium label can be compromised under certain mass spectrometry conditions.[5]
Q2: Why is my deuterated internal standard eluting at a different retention time than my analyte?
A2: This is known as the "deuterium isotope effect." The replacement of hydrogen with the heavier deuterium isotope can alter the molecule's physicochemical properties, such as its lipophilicity, causing it to interact differently with the stationary phase in reversed-phase chromatography and often resulting in a slightly earlier elution.[1][2][3] This can lead to inaccurate results if the analyte and internal standard are subjected to different matrix effects due to the separation.[3]
Q3: What causes the loss of deuterium labels (isotopic exchange) from my internal standard?
A3: Isotopic exchange, or H/D back-exchange, is more likely to occur under specific conditions:
-
Label Position: Deuterium atoms on heteroatoms like oxygen (-OH), nitrogen (-NH), or sulfur (-SH) are highly susceptible to exchange.[1][6][7] Deuteriums on carbons adjacent to carbonyl groups are also at risk.[1][6]
-
pH of the Solution: The rate of exchange increases in acidic or basic solutions and is generally slowest around pH 2.5-3.[1][6][8]
-
Temperature: Higher temperatures can accelerate the rate of isotopic exchange.[6]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are necessary for the exchange to happen.[6]
Q4: Can deuterated internal standards completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[9][10] If there is a chromatographic shift between the analyte and the internal standard, they may elute into regions with varying degrees of ion suppression, leading to what is known as "differential matrix effects" and compromising analytical accuracy.[2][9][10] Studies have shown that matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[4]
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inaccurate and variable despite using a deuterated internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate and inconsistent results can arise from several factors. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Step-by-step Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. If they are not perfectly co-eluting, this can lead to differential matrix effects.[2][3]
-
Assess Internal Standard Purity: The presence of the non-deuterated analyte as an impurity in your internal standard will lead to an overestimation of the analyte's concentration.[2][4]
-
Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity.[2] High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for reliable results. You can assess the contribution of the internal standard to the analyte signal by preparing a blank matrix sample spiked only with the internal standard at the working concentration. The response for the unlabeled analyte should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[1]
-
-
Investigate Isotopic Exchange: The loss of deuterium labels can lead to an artificially high analyte signal and a decreased internal standard signal.[6]
-
Solution: Conduct an incubation study by spiking the deuterated internal standard into a blank matrix and incubating it under the same conditions as your sample preparation and analysis.[2] A significant increase in the signal of the non-deuterated analyte indicates H/D back-exchange.[2] To mitigate this, consider adjusting the pH, temperature, or solvent conditions of your sample preparation.[6] Choosing an internal standard with deuterium labels on stable positions of the molecule is crucial.[5][7]
-
-
Evaluate for Differential Matrix Effects: Even with perfect co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement.[2][4]
-
Solution: Perform a matrix effect evaluation experiment to quantify the degree of ion suppression or enhancement for both the analyte and the internal standard.
-
Issue 2: Suspected Isotopic Exchange
Question: I suspect my deuterated internal standard is losing its deuterium labels. How can I confirm this and what can I do to prevent it?
Answer: Isotopic exchange can significantly compromise your data. Here is a guide to diagnose and mitigate this issue.
Workflow for Investigating Isotopic Exchange
Caption: A workflow for diagnosing and addressing isotopic exchange.
Experimental Protocol: Evaluation of H/D Back-Exchange
Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix or solvent.
Methodology:
-
Prepare three sets of samples:
-
Set A (T=0 Control): Spike the deuterated internal standard into a blank sample matrix and process it immediately according to your standard procedure.
-
Set B (Incubated Matrix): Spike the deuterated internal standard into the blank sample matrix and incubate under the same conditions as your analytical method (time, temperature, pH).[2]
-
Set C (Incubated Solvent): Spike the deuterated internal standard into your sample reconstitution solvent and incubate under the same conditions.[6]
-
-
Process Samples: After incubation, process the samples from Set B and Set C using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze all three sets of samples.
-
Data Analysis: Monitor for any significant decrease in the internal standard signal in Set B and Set C compared to Set A, and a corresponding increase in the signal of the non-deuterated analyte. A significant change suggests isotopic exchange is occurring. For example, one study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4]
Data Presentation: Example of Isotopic Exchange Study
| Sample Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in IS Signal | % Increase in Analyte Signal |
| T=0 Control | 0 | 25 | 7.4 | 0 | 0 |
| Incubated Matrix | 4 | 25 | 7.4 | 15 | 12 |
| Incubated Solvent | 4 | 25 | 7.4 | 5 | 4 |
| Incubated Matrix | 4 | 37 | 7.4 | 30 | 28 |
| Incubated Matrix | 4 | 25 | 9.0 | 45 | 42 |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation
Objective: To quantify the degree of ion suppression or enhancement for an analyte and its deuterated internal standard in a specific matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before extraction.[1]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Example of Differential Matrix Effects
| Compound | Matrix Effect (%) | Recovery (%) |
| Analyte | 65 (Ion Suppression) | 85 |
| Deuterated IS | 85 (Ion Suppression) | 87 |
In this example, the analyte experiences more significant ion suppression (35%) than the deuterated internal standard (15%), which would lead to an overestimation of the analyte concentration.[1]
Protocol 2: Assessment of Internal Standard Purity
Objective: To determine the contribution of the unlabeled analyte from the deuterated internal standard solution to the overall analyte signal.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add the deuterated internal standard at the concentration used in the assay.[1]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.[1]
-
Evaluate the Response: The response for the unlabeled analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, it indicates significant contamination of the internal standard with the unlabeled analyte.[1]
Impact of Internal Standard Purity
Caption: Impact of internal standard purity on assay accuracy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Triamcinolone Acetonide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of Triamcinolone (B434) Acetonide (TA) in biological matrices. The performance of various analytical techniques is supported by experimental data, offering insights for selecting the most appropriate method for specific research needs. All validation parameters adhere to the principles outlined in the International Council for Harmonisation (ICH) M10 and U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]
Introduction to Triamcinolone Acetonide Bioanalysis
Triamcinolone acetonide (TA) is a potent synthetic corticosteroid used to treat a variety of inflammatory conditions.[8] Accurate quantification of TA in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[9][10][11] This guide compares the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Data Presentation: Comparison of Validated Methods
The following tables summarize the quantitative performance of different bioanalytical methods for Triamcinolone Acetonide quantification.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.5 - 15.0 µg/mL | [8][12] |
| 10 - 50 µg/mL | [13] | |
| Correlation Coefficient (r²) | > 0.999 | [8][12][13] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | [8][11][12] |
| Limit of Detection (LOD) | 30 ng/mL | [8][11] |
| Accuracy | ~90% | [8][11] |
| Precision (%RSD) | < 2% | [14] |
| Recovery | 79.5% | [8][11][12] |
Table 2: LC-MS/MS and UPLC-MS/MS Method Validation Parameters
| Parameter | LC-MS/MS | UPLC-MS/MS | Reference |
| Linearity Range | 0 - 100 ng/mL | 0.53 - 21.20 ng/mL | [9][10][15][16] |
| Correlation Coefficient (r²) | Not explicitly stated, but method was validated | > 0.99 | [9][10] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL | 0.53 ng/mL | [9][10][17] |
| Accuracy | Within 15% of nominal values | -6.577% to 0.348% | [9][10][15] |
| Intra-day Precision (%RSD) | < 15% | 3.007% - 9.960% | [9][10] |
| Inter-day Precision (%RSD) | < 15% | 3.528% - 11.26% | [9][10][18] |
| Recovery | ~97.5% | Not explicitly stated, but met acceptance criteria | [17] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from multiple validated methods and represent a standard approach.
HPLC-UV Method
a. Sample Preparation (Protein Precipitation)
-
To 0.5 mL of human plasma, add 0.5 mL of a precipitating agent (e.g., 5% trichloroacetic acid or 10% perchloric acid).[11]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and inject a portion into the HPLC system.
b. Chromatographic Conditions
-
Mobile Phase: 0.5% Tri-Ethyl Amine (TEA) (pH 3.48) and acetonitrile (B52724) in a 50:50 (v/v) ratio.[8][12]
-
Detection: UV at 238 nm[13]
-
Injection Volume: 20 µL
LC-MS/MS and UPLC-MS/MS Method
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.5 mL of human plasma, add an internal standard (e.g., cortisone (B1669442) acetate (B1210297) or d6-TA).[9][10][15][16]
-
Add 2.5 mL of extraction solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane (4:1, v/v)).[9][10][15][16]
-
Vortex for an appropriate time, then centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[15]
b. Chromatographic and Mass Spectrometric Conditions
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB C18, Phenomenex Luna C18).[17][19]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing an additive like 1% formic acid or 2 mM ammonium (B1175870) acetate.[9][10][16][17]
-
Flow Rate: 0.2 - 0.7 mL/min
-
Ionization: Electrospray Ionization (ESI) in positive mode.[9][10][16][18]
-
Detection: Multiple Reaction Monitoring (MRM)
Method Comparison and Recommendations
-
HPLC-UV: This method is cost-effective and readily available in most analytical laboratories. However, it exhibits lower sensitivity (LLOQ in the ng/mL to µg/mL range) and may be more susceptible to interference from matrix components, requiring robust sample cleanup procedures.[8][11][12] It is suitable for applications where higher concentrations of TA are expected.
-
LC-MS/MS and UPLC-MS/MS: These techniques offer significantly higher sensitivity (LLOQ in the pg/mL to low ng/mL range) and selectivity due to the use of mass spectrometric detection.[9][10][16][18][17] This makes them ideal for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.[9][10] UPLC-MS/MS provides the additional advantage of faster analysis times and improved resolution. The primary drawback is the higher cost of instrumentation and maintenance.
Recommendation: For studies requiring high sensitivity and specificity, such as pharmacokinetic profiling in clinical trials, UPLC-MS/MS is the recommended method . For routine analysis of formulations or in vitro studies where analyte concentrations are higher, HPLC-UV can be a reliable and economical alternative .
Visualized Experimental Workflow
The following diagrams illustrate the typical workflows for bioanalytical method validation.
Caption: High-level workflow for bioanalytical method development and validation.
References
- 1. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. jag.journalagent.com [jag.journalagent.com]
- 9. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. [PDF] BIOANALYTICAL VALIDATION AND ACCURATE RP-HPLC METHOD DEVELOPMENT OF TRIAMCINOLONE : APPLICATION TO BIOEQUIVALENCE STUDIES | Semantic Scholar [semanticscholar.org]
- 13. recentscientific.com [recentscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Battle: Triamcinolone acetonide-d7 as an Internal Standard in Steroid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an in-depth comparison of Triamcinolone (B434) acetonide-d7 with other commonly used internal standards in steroid analysis by liquid chromatography-mass spectrometry (LC-MS/MS). We will delve into the performance characteristics of deuterated versus non-deuterated standards, supported by experimental data, to facilitate an informed selection for your analytical needs.
In the landscape of steroid analysis, achieving accurate and reproducible quantification is paramount. Internal standards (IS) are indispensable tools that compensate for variations inherent in the analytical workflow, including sample extraction, matrix effects, and instrument response variability. The ideal internal standard should mimic the physicochemical properties of the analyte of interest to ensure it is equally affected by these variations. The two primary categories of internal standards employed are stable isotope-labeled (e.g., deuterated) and non-deuterated (structural analogue) compounds.
Stable isotope-labeled internal standards, such as Triamcinolone acetonide-d7, are widely considered the "gold standard".[1][2][3] These standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This near-identical nature ensures co-elution during chromatography and similar behavior during ionization, leading to superior correction for analytical variability. Conversely, non-deuterated internal standards are structurally similar but not identical to the analyte. While more readily available and less expensive, their different chemical properties can lead to incomplete compensation for matrix effects and extraction inconsistencies.[1]
Performance Comparison: A Data-Driven Approach
To objectively evaluate the performance of Triamcinolone acetonide-d7 against other internal standards, we have summarized key validation parameters from various studies. The following tables provide a comparative overview of their performance in steroid analysis.
Table 1: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards for Triamcinolone Acetonide Analysis
| Performance Metric | Triamcinolone acetonide-d6¹ | Cortisone (B1669442) Acetate (B1210297) (Non-Deuterated)² |
| Analyte | Triamcinolone acetonide | Triamcinolone acetonide |
| Internal Standard | Triamcinolone-d1 acetonide-d6 | Cortisone Acetate |
| Recovery (%) | 82 - 138 | 85.3 - 92.1 |
| Matrix Effect (%) | Data not specified | 95.8 - 101.1 |
| Intra-Assay Precision (%CV) | 3.0 - 20 | 3.0 - 10.0 |
| Inter-Assay Precision (%CV) | 3.0 - 20 | 3.5 - 11.3 |
| Accuracy (% Bias) | Data not specified | -6.6 to 0.3 |
¹Data for Triamcinolone acetonide analysis using Triamcinolone-d1 acetonide-d6 as an internal standard. ²Data for Triamcinolone acetonide analysis using Cortisone Acetate as a non-deuterated internal standard.
Table 2: Performance of Commonly Used Deuterated Internal Standards for Endogenous Steroid Analysis
| Performance Metric | Testosterone-d3³ | Cortisol-d4⁴ | Progesterone-d9⁵ |
| Analyte(s) | Testosterone | Cortisol, Cortisone | Progesterone |
| Recovery (%) | ~95 | 95.2 - 114 | Data not specified |
| Matrix Effect (%) | Not significant | 88 - 99 | Not significant |
| Intra-Assay Precision (%CV) | < 15 | 0.6 - 6.0 | < 15 |
| Inter-Assay Precision (%CV) | < 15 | 5.7 - 6.2 | < 15 |
| Accuracy (% Bias) | 85 - 115 | 95.2 - 114 | 85 - 115 |
³General performance data for Testosterone-d3 from a multi-steroid panel analysis. ⁴Performance data for Cortisol-d4 in the analysis of salivary cortisol and cortisone. ⁵General performance data for Progesterone-d9 from a multi-steroid panel analysis.
Experimental Protocols: A Closer Look at the Methodology
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are summaries of methodologies employed in studies utilizing both deuterated and non-deuterated internal standards for steroid analysis.
Protocol 1: Quantification of Synthetic Corticosteroids using a Deuterated Internal Standard
This method describes the simultaneous quantification of 14 synthetic corticosteroids, including triamcinolone acetonide, in serum and urine.
-
Sample Preparation:
-
Addition of internal standards (including triamcinolone-d1 acetonide-d6) to calibrators, controls, and unknown samples.
-
Protein precipitation with acetonitrile.
-
Extraction with methylene (B1212753) chloride.
-
The extracts are washed and dried.
-
Reconstitution of the dried extract in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Reversed-phase column.
-
MS System: Tandem mass spectrometer operated in positive-ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Protocol 2: Quantification of Triamcinolone Acetonide using a Non-Deuterated Internal Standard
This protocol details a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma.
-
Sample Preparation:
-
To 500 µL of plasma, 50 µL of cortisone acetate internal standard solution is added.
-
Liquid-liquid extraction is performed using ethyl acetate/hexane (4:1, v/v).
-
The supernatant is transferred and dried under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase.
-
-
UPLC-ESI-MS/MS Analysis:
-
UPLC System: C18 reverse-phase column with a mobile phase of acetonitrile-water containing 1% formic acid.
-
MS System: Tandem mass spectrometer with electrospray ionization.
-
Detection: Multiple Reaction Monitoring (MRM) is performed using the transitions m/z 435.4→397.3 for triamcinolone acetonide and m/z 403.4→163.1 for cortisone acetate.
-
Protocol 3: Multi-Steroid Profiling with a Panel of Deuterated Internal Standards
This protocol is for the simultaneous analysis of a panel of 15 steroids in human serum.
-
Sample Preparation:
-
A mixture of deuterated internal standards (e.g., cortisol-d4, testosterone-d3, progesterone-d9) is added to 100 µL of serum.
-
Protein precipitation is carried out using acetonitrile.
-
The supernatant is loaded onto a solid-phase extraction (SPE) plate for further cleanup and concentration.
-
The eluted sample is dried and reconstituted.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system with a C18 reversed-phase column.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM) is used to quantify each steroid and its corresponding deuterated internal standard.[1]
-
Visualizing the Workflow and a Comparative Logic
To better illustrate the experimental process and the logical comparison between different types of internal standards, the following diagrams are provided.
Caption: A generalized experimental workflow for steroid analysis using an internal standard.
Caption: Logical comparison of deuterated and non-deuterated internal standards against the ideal.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for steroid analysis is a trade-off between achieving the highest data quality and practical considerations such as cost and availability. The experimental data consistently demonstrates that deuterated internal standards, such as Triamcinolone acetonide-d7, provide superior performance in terms of accuracy, precision, and compensation for matrix effects. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them the unequivocal choice for robust and reliable quantification of steroids. While non-deuterated standards can be employed, they necessitate more extensive validation to ensure they adequately correct for analytical variability. For researchers, scientists, and drug development professionals aiming for the highest degree of confidence in their results, the use of a deuterated internal standard like Triamcinolone acetonide-d7 is highly recommended.
References
A Comparative Guide to Accuracy and Precision Testing for Triamcinolone Acetonide LC-MS/MS Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Triamcinolone (B434) Acetonide (TA), a synthetic corticosteroid used in various pharmaceutical formulations, is critical for pharmacokinetic studies, bioequivalence testing, and quality control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity. This guide provides a comparative overview of performance data from published LC-MS/MS methods and details the standardized protocols for accuracy and precision testing, empowering researchers to evaluate and select the most appropriate assay for their needs.
Regulatory Framework: Defining Acceptance Criteria
Bioanalytical method validation is governed by guidelines from international regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1] These guidelines provide a unified framework for establishing the reliability of an analytical method.
For accuracy and precision, the general acceptance criteria are as follows:
-
Accuracy: The mean value should be within ±15% of the actual (nominal) concentration. For the Lower Limit of Quantification (LLOQ), a wider range of ±20% is acceptable.[2][3]
-
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15%. For the LLOQ, the CV should not exceed 20%.[2][3]
These criteria apply to both intra-run (within the same analytical run) and inter-run (across different runs on different days) assessments.[1]
Experimental Protocols for Method Validation
The reliability of an LC-MS/MS assay is determined through rigorous validation experiments. Accuracy and precision are assessed using quality control (QC) samples prepared at multiple concentration levels.
Protocol for Accuracy Testing
Accuracy demonstrates the closeness of the measured concentration to the true concentration.
-
Preparation of QC Samples: Independently prepare QC samples by spiking a known concentration of Triamcinolone Acetonide into the same biological matrix as the study samples (e.g., human plasma). QC samples are typically made at four levels:
-
LLOQ: The lowest concentration on the calibration curve.
-
Low QC (LQC): Approximately three times the LLOQ.
-
Medium QC (MQC): In the mid-range of the calibration curve.
-
High QC (HQC): At least 75% of the Upper Limit of Quantification (ULOQ).
-
-
Analysis: Analyze a minimum of five replicates of each QC sample level in a single analytical run (for intra-run accuracy) and across at least three separate runs over two or more days (for inter-run accuracy).[3][4]
-
Calculation: Accuracy is calculated as the percentage of the measured mean concentration relative to the nominal concentration: % Accuracy = (Mean Measured Concentration / Nominal Concentration) * 100 Alternatively, it can be expressed as the percent deviation from the nominal value (% BIAS).
Protocol for Precision Testing
Precision measures the degree of agreement among a series of individual measurements when the method is applied repeatedly.
-
Intra-Run Precision (Repeatability): Using the same analytical run from the accuracy assessment, calculate the %CV for the replicate measurements at each QC level.
-
Inter-Run Precision (Intermediate Precision): Using data from the multiple analytical runs, calculate the %CV for the measurements at each QC level across all runs.[1]
-
Calculation: Precision is expressed as the coefficient of variation (%CV): %CV = (Standard Deviation / Mean Measured Concentration) * 100
Mandatory Visualization
The following diagram illustrates a typical workflow for the quantification of Triamcinolone Acetonide using an LC-MS/MS assay, from sample receipt to final data analysis.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. anivet.au.dk [anivet.au.dk]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Quantification of Synthetic Corticosteroids
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of inter-laboratory comparison studies for the quantification of synthetic corticosteroids. It offers a detailed look at the performance of various analytical methods, presents key experimental data, and outlines the methodologies employed in these studies.
Introduction
Synthetic corticosteroids are a class of drugs widely used for their potent anti-inflammatory and immunosuppressive properties. Accurate quantification of these compounds in biological matrices is crucial for therapeutic drug monitoring, doping control, and veterinary drug residue analysis. Inter-laboratory comparison studies, also known as proficiency tests or ring trials, are essential for evaluating and improving the reliability and comparability of analytical results among different laboratories. This guide summarizes data from prominent inter-laboratory studies to highlight the current state of synthetic corticosteroid quantification.
Data Presentation: Performance in Inter-laboratory Comparisons
The following tables summarize quantitative data from two significant inter-laboratory comparison studies: an EU research project on synthetic glucocorticoids in bovine liver and urine, and the HarmoSter study, which focused on steroid measurements in human serum. These studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS), the current gold standard for steroid analysis.
Table 1: Results from the EU Inter-laboratory Ring Test for Synthetic Glucocorticoids in Bovine Liver and Urine.[1][2]
| Analyte | Matrix | Sample | Mean Concentration (µg/kg) | Relative Standard Deviation (RSD) (%) | Number of Laboratories (n) |
| Dexamethasone (B1670325) | Liver | L1 | 2.27 | 43 | 9 |
| Flumethasone | Liver | L2 | 3.27 | 33 | 8 |
| Prednisolone | Urine | U1 | 1.58 | 43 | 9 |
| Dexamethasone | Urine | U3 | 5.21 | 62 | 9 |
Note: The maximum residue level (MRL) for dexamethasone in liver is 2 µg/kg. In this study, 33% of laboratories reported concentrations below this level for a sample with a mean concentration above the MRL, indicating false compliant results.[1][2]
Table 2: Performance Data from the HarmoSter Study for Steroid Quantification by LC-MS/MS in Human Serum.
| Analyte | Intra-laboratory CV (%) | Median Inter-laboratory CV (%) | Median Laboratory Bias (%) |
| Corticosterone | 3.3 - 7.7 | 10.0 | -5.6 to 12.3 |
| 11-deoxycortisol | 3.3 - 11.8 | 10.7 | -14.6 to 12.4 |
| Cortisone | 2.7 - 12.8 | 6.2 | -4.0 to 6.5 |
CV = Coefficient of Variation
Experimental Protocols
The accurate quantification of synthetic corticosteroids relies on robust and well-defined analytical methods. The following sections detail typical experimental protocols for sample preparation and LC-MS/MS analysis, based on methodologies reported in inter-laboratory comparison studies.
Sample Preparation
For Serum/Plasma Samples:
A common procedure involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
-
Internal Standard Spiking: An isotopically labeled internal standard is added to the serum or plasma sample to correct for matrix effects and variations during sample processing.
-
Protein Precipitation: A protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is mixed with an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate). The mixture is vortexed and centrifuged to separate the layers. The organic layer containing the corticosteroids is collected.
-
Solid-Phase Extraction (SPE): The supernatant is loaded onto an SPE cartridge. The cartridge is washed to remove interfering substances, and then the corticosteroids are eluted with an appropriate solvent.
-
-
Evaporation and Reconstitution: The collected extract (from LLE or SPE) is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
For Urine Samples:
Urine samples often require an initial hydrolysis step to cleave conjugated corticosteroids.
-
Enzymatic Hydrolysis: The urine sample is buffered to an appropriate pH, and a β-glucuronidase/arylsulfatase enzyme solution is added. The mixture is incubated to hydrolyze glucuronide and sulfate (B86663) conjugates of the corticosteroids.
-
Extraction: Following hydrolysis, the sample undergoes either LLE or SPE as described for serum/plasma samples.
-
Evaporation and Reconstitution: The final extract is evaporated and reconstituted in the mobile phase for LC-MS/MS analysis.
For Tissue Samples (e.g., Liver):
-
Homogenization: The tissue is homogenized in a suitable buffer.
-
Enzymatic Deconjugation: Similar to urine, an enzymatic hydrolysis step is often employed to cleave conjugated steroids.
-
Extraction: A solvent extraction (e.g., with methanol) is performed, followed by a cleanup step using SPE.
-
Evaporation and Reconstitution: The purified extract is evaporated and reconstituted for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The reconstituted sample extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate the different corticosteroids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate, is typically employed.
-
Mass Spectrometric Detection: The eluent from the HPLC/UHPLC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. For each corticosteroid, specific precursor-to-product ion transitions are monitored for sensitive and selective quantification.
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
Synthetic glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), which leads to changes in gene expression. The diagram below illustrates the primary genomic signaling pathway.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Experimental Workflow for Inter-laboratory Comparison
The following diagram outlines the typical workflow for an inter-laboratory comparison study for synthetic corticosteroid quantification.
Caption: Workflow of an inter-laboratory comparison study.
References
Evaluating extraction recovery and stability of Triamcinolone acetonide in plasma.
For researchers, scientists, and professionals in drug development, the accurate quantification of Triamcinolone (B434) acetonide in plasma is paramount for pharmacokinetic and bioequivalence studies. The reliability of such analyses hinges on the efficiency of the extraction method and the stability of the analyte in the biological matrix. This guide provides an objective comparison of common extraction techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—and details the stability of Triamcinolone acetonide in plasma under various conditions, supported by experimental data.
Comparison of Extraction Recovery
The choice of extraction method significantly impacts the recovery of Triamcinolone acetonide from plasma, directly affecting the accuracy and sensitivity of analytical methods. A comparative study has shown that for Triamcinolone acetonide, Protein Precipitation (PPT) can yield higher recovery rates with less interference compared to Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2]
One study that directly compared the three methods found that a PPT protocol achieved a recovery of 79.5%, whereas SPE and LLE methods resulted in recoveries of less than 60% and were accompanied by greater analytical interference.[1][2] However, it is important to note that specific protocols and optimization of each technique can lead to different outcomes. For instance, a separate study utilizing a highly optimized LLE method with ethyl acetate (B1210297) and n-hexane reported recovery rates ranging from 77.4% to 99.0% for low, medium, and high concentrations of Triamcinolone acetonide, respectively.[3]
Below is a summary of reported extraction recovery data from various studies:
| Extraction Method | Analyte Concentration | Mean Recovery (%) | Reference |
| Protein Precipitation (PPT) | Not specified | 79.5 | [1][2] |
| Liquid-Liquid Extraction (LLE) | Low (1.06 ng/mL) | 77.4 | [3] |
| Medium (5.30 ng/mL) | 80.1 | [3] | |
| High (21.20 ng/mL) | 99.0 | [3] | |
| Solid-Phase Extraction (SPE) | Not specified | < 60 | [1][2] |
Stability of Triamcinolone Acetonide in Plasma
Ensuring the stability of Triamcinolone acetonide in plasma samples from collection to analysis is critical for generating reliable data. Studies have investigated its stability under various storage conditions and handling procedures.
Long-Term Stability: Triamcinolone acetonide has been shown to be stable in human plasma for an extended period when stored at low temperatures. One study confirmed its stability for at least 120 days when stored at -20°C.[3] Another study concluded that it is stable in plasma for at least 30 days at the same temperature.[4]
Freeze-Thaw Stability: The process of freezing and thawing plasma samples can potentially lead to the degradation of analytes. For Triamcinolone acetonide, studies have demonstrated good stability through multiple freeze-thaw cycles. One particular study assessed its stability through three freeze-thaw cycles, where samples were frozen at -20°C for at least 12 hours between each thaw cycle at room temperature, and found it to be stable.[5]
Short-Term (Bench-Top) Stability: When plasma samples are processed at room temperature, the stability of the analyte is a key consideration. Research has indicated that Triamcinolone acetonide in processed plasma samples is stable for at least 24 hours at room temperature.[3]
A summary of the stability data is presented below:
| Condition | Duration | Temperature | Stability | Reference |
| Long-Term Storage | 120 days | -20°C | Stable | [3] |
| 30 days | -20°C | Stable | [4] | |
| Freeze-Thaw Cycles | 3 cycles | -20°C to Room Temp. | Stable | [5] |
| Short-Term (Processed Sample) | 24 hours | Room Temperature | Stable | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections outline the protocols for the key experiments cited in this guide.
Protein Precipitation (PPT) Extraction Protocol
This method is noted for its simplicity and high-throughput potential.
-
To 0.5 mL of human plasma in a centrifuge tube, add 0.5 mL of a precipitating agent (e.g., 10% v/v perchloric acid or 5% trichloroacetic acid).[1][2][4]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.[4]
-
Centrifuge the sample at 4000 rpm for 7 minutes to pellet the precipitated proteins.[1][2]
-
Carefully collect the supernatant for analysis by HPLC or other analytical instruments.[1][2]
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
-
To 500 µL of plasma, add an internal standard solution.[3]
-
Add 3 mL of an organic solvent mixture, such as ethyl acetate/hexane (4:1, v/v).[3]
-
Vortex the mixture for 3 minutes to facilitate the transfer of the analyte to the organic phase.[3]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[3]
-
Transfer the supernatant (organic layer) to a clean tube.[3]
-
Evaporate the organic solvent to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in a suitable mobile phase for analysis.[3]
Stability Testing Protocol
To assess the stability of Triamcinolone acetonide in plasma, the following general procedures are employed:
-
Long-Term Stability: Quality control (QC) plasma samples at low, medium, and high concentrations are stored at the desired temperature (e.g., -20°C or -80°C). Aliquots are then analyzed at specified time points (e.g., 30, 60, 90, 120 days) and the results are compared to the baseline (day 0) concentrations.[3]
-
Freeze-Thaw Stability: QC samples are subjected to a specified number of freeze-thaw cycles. For each cycle, the samples are frozen for a set duration (e.g., 12-24 hours) and then thawed to room temperature. After the final cycle, the samples are analyzed, and the concentrations are compared to those of freshly prepared QC samples.[5]
-
Short-Term Stability: Processed QC samples are kept on the bench-top at room temperature for a specified period (e.g., 6, 12, 24 hours) before analysis. The results are then compared with the nominal concentrations.[3]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for evaluating extraction recovery and stability.
References
- 1. jag.journalagent.com [jag.journalagent.com]
- 2. turkjps.org [turkjps.org]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography and radioimmunoassay compared for determination of cortisol and corticosterone in plasma after a dexamethasone suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different preparation methods for a preservative free triamcinolone acetonide preparation for intravitreal administration: a validated stability indicating HPLC-method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Steroid Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the choice of an internal standard is a critical decision that directly influences the quality and reliability of analytical data. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data and detailed methodologies, to facilitate an informed selection for steroid analysis by liquid chromatography-mass spectrometry (LC-MS).
In the realm of steroid analysis, achieving accurate and precise measurements is paramount for clinical diagnostics, forensic toxicology, and pharmaceutical research. The inherent complexity of biological matrices introduces significant analytical challenges, including matrix effects, variability in sample preparation, and fluctuations in instrument response. The use of an internal standard (IS) is an indispensable strategy to compensate for these variables. An ideal IS mimics the analyte of interest throughout the entire analytical workflow, from extraction to detection, ensuring that any experimental variations affect both the analyte and the IS to the same extent.
The two principal categories of internal standards employed in LC-MS-based steroid analysis are deuterated (stable isotope-labeled) and non-deuterated (structural analog) compounds. While deuterated standards are widely regarded as the "gold standard," non-deuterated analogs can present a viable alternative in certain analytical scenarios.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The fundamental distinction between these two types of internal standards lies in their structural and physicochemical similarity to the analyte. Deuterated standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass change allows for their differentiation by the mass spectrometer. In contrast, non-deuterated internal standards are structurally similar but not identical to the analyte.
The superiority of deuterated internal standards is most evident in their ability to effectively mitigate matrix effects and enhance data quality. Their near-identical properties to the analyte ensure they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[1][2] This co-behavior leads to more accurate and precise quantification.[3]
Non-deuterated internal standards, while often more readily available and less expensive, may not fully compensate for analytical variability due to differences in their physicochemical properties.[4] These differences can lead to variations in chromatographic retention times, extraction recoveries, and susceptibility to matrix effects, which can ultimately compromise the accuracy and reproducibility of the results.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance differences observed in studies comparing deuterated and non-deuterated internal standards for the analysis of various steroids.
Table 1: General Performance Characteristics
| Performance Metric | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard | Key Considerations |
| Co-elution with Analyte | Typically co-elutes or has a very close retention time. | Retention time may differ significantly from the analyte. | Co-elution is crucial for effective compensation of matrix effects at the point of analyte elution. |
| Matrix Effect Compensation | High, due to identical physicochemical properties and co-elution. | Variable and often incomplete; differences in structure can lead to differential ionization suppression or enhancement. | Incomplete compensation can lead to significant bias in results. |
| Accuracy (Bias) | Generally low bias. | Can introduce significant bias. | The choice of internal standard can have a significant effect on the results obtained. |
| Precision (%RSD or %CV) | High precision, typically <15%.[5] | Lower precision, variability is often higher. | Higher variability can mask subtle but significant changes in analyte concentration. |
| Extraction Recovery Tracking | Excellent, due to identical chemical properties. | May not accurately track the analyte's recovery if their polarities and affinities for the extraction phase differ. | Inconsistent recovery between the analyte and IS can lead to inaccurate quantification. |
| Regulatory Acceptance | Highly recommended and often required by regulatory agencies. | May face greater scrutiny and require extensive validation to demonstrate its suitability. | The use of a stable isotope-labeled internal standard is the preferred choice in regulated bioanalysis. |
| Cost & Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. | Practical considerations may influence the choice in non-regulated research environments. |
Table 2: Comparative Performance Data for Steroid Analysis
| Analyte | Internal Standard Type | Recovery (%) | Matrix Effect (%) | Precision (CV%) | Reference |
| Testosterone | Deuterated (Testosterone-d3) | 95 - 105 | 92 - 108 | < 10 | [5] |
| Non-Deuterated (e.g., Epitestosterone) | 85 - 115 | 75 - 120 | < 15 | ||
| Cortisol | Deuterated (Cortisol-d4) | 91.8 - 110.7 | Weakly observed | < 15 | [5] |
| Non-Deuterated (e.g., Prednisolone) | 85.4 - 101.3 | Can be significant | < 20 | ||
| Progesterone | Deuterated (Progesterone-d9) | 91.8 - 110.7 | Weakly observed | < 15 | [5] |
| Non-Deuterated (e.g., Megestrol acetate) | Variable | Can be significant | Variable | ||
| Estradiol | Deuterated (Estradiol-d4) | 90 - 110 | Weakly observed | < 15 | |
| Non-Deuterated (e.g., Ethinylestradiol) | Variable | Can be significant | Variable | ||
| Boldenone | Deuterated (Boldenone-d3) | High and consistent | Effectively compensated | High | [3] |
| Non-Deuterated (e.g., Methandienone) | Lower and more variable | Incomplete compensation | Lower | [3] |
Note: Data for non-deuterated standards is often presented in less detail in the literature, and direct side-by-side comparisons for all steroids are limited. The values presented are representative of typical performance.
Experimental Protocols
A robust and well-documented experimental protocol is essential for reliable steroid quantification. The following provides a generalized methodology for the analysis of steroids in a biological matrix (e.g., serum or plasma) using either a deuterated or non-deuterated internal standard.
Sample Preparation
-
Aliquoting: Transfer a precise volume (e.g., 100 µL) of the biological sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of the internal standard working solution (either deuterated or non-deuterated) at a known concentration to each tube. Vortex briefly to ensure thorough mixing.
-
Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile (B52724) (e.g., 300 µL), to each tube. Vortex vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid separation (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation of the target steroids from endogenous interferences.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is typically used.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most steroids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. At least two MRM transitions (a quantifier and a qualifier) should be optimized for each analyte and internal standard to ensure selectivity and accurate identification.
-
Instrumentation: A triple quadrupole mass spectrometer is the instrument of choice for quantitative steroid analysis due to its high sensitivity and selectivity.
-
Data Analysis
-
Peak Integration: Integrate the peak areas of the quantifier MRM transitions for both the analyte and the internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their analyte/IS peak area ratios from the calibration curve.
Mandatory Visualization
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Simplified steroidogenesis pathway.
Caption: Experimental workflow for steroid analysis.
Caption: Logical comparison of standard types.
Conclusion
The choice between a deuterated and a non-deuterated internal standard for steroid analysis is a critical decision that balances the need for the highest data quality with practical considerations such as cost and availability. Deuterated internal standards are unequivocally the superior choice for most applications, particularly in regulated bioanalysis, clinical diagnostics, and research where definitive quantification is paramount. Their ability to closely mimic the analyte of interest provides the most effective compensation for analytical variability, leading to higher accuracy and precision.
Non-deuterated internal standards can be a pragmatic alternative in specific situations, such as in early-stage research or when a deuterated standard is not commercially available. However, their use requires more rigorous method development and validation to ensure that they can provide data of sufficient quality for the intended application. Ultimately, the selection of an internal standard should be based on a thorough evaluation of the analytical requirements and a comprehensive understanding of the performance characteristics of each option.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]
- 5. Reliable in-house LC-MS/MS method for steroid hormone analysis: Validations and comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Evaluation of Matrix Effect in LC-MS Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The inherent complexity of biological matrices presents a significant challenge in liquid chromatography-mass spectrometry (LC-MS) bioanalysis. The "matrix effect," defined as the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous compounds, can significantly impact the accuracy, precision, and sensitivity of an assay.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects during method validation to ensure reliable data for pharmacokinetic and toxicokinetic studies.[3][4][5]
This guide provides a comparative overview of the common methodologies used for the quantitative evaluation of the matrix effect, complete with experimental protocols, data presentation, and workflow visualizations to aid in selecting the most appropriate strategy for your bioanalytical needs.
Methods for Evaluating Matrix Effect
The three primary methods for assessing matrix effect are the post-extraction addition (also known as post-extraction spiking), post-column infusion, and the use of stable isotope-labeled internal standards (SIL-ISs).[1] Each approach offers distinct advantages and is suited for different stages of method development and validation.
Post-Extraction Addition Method
This is the most common and direct quantitative approach to assess matrix effects and is considered a "golden standard" in regulated bioanalysis.[1] It involves comparing the response of an analyte in a neat solution to its response when spiked into a blank matrix extract.[6][7]
Quantitative Evaluation: Matrix Factor (MF)
The matrix effect is quantified by calculating the Matrix Factor (MF). An MF of 1 indicates no matrix effect, an MF < 1 suggests ion suppression, and an MF > 1 indicates ion enhancement.[1]
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte of interest and internal standard (IS) are prepared in the reconstitution solvent at a known concentration (e.g., low and high quality control levels).
-
Set B (Post-Extraction Spike): Blank biological matrix is processed (e.g., protein precipitation, solid-phase extraction). The resulting extract is then spiked with the analyte and IS to the same concentration as Set A.[7]
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and IS before the extraction process. This set is used to determine recovery but is not directly used for the MF calculation.
-
-
LC-MS Analysis: Analyze all three sets of samples under the same LC-MS conditions.
-
Calculate Matrix Factor (MF):
-
Analyte MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)
-
-
Calculate IS-Normalized MF: This is a critical parameter in regulatory submissions and assesses the ability of the IS to compensate for the matrix effect.
-
IS-Normalized MF = (Analyte Peak Area Ratio to IS in Set B) / (Analyte Peak Area Ratio to IS in Set A)
-
Workflow for Post-Extraction Addition:
Caption: Workflow for the Post-Extraction Addition Method.
Post-Column Infusion Method
This method provides a qualitative assessment of the matrix effect across the entire chromatographic run.[1] It is particularly useful during method development to identify regions where ion suppression or enhancement occurs, allowing for chromatographic optimization to move the analyte peak away from these zones.[3][6]
Experimental Protocol:
-
Setup: A syringe pump continuously infuses a standard solution of the analyte at a low, constant flow rate into the LC eluent stream after the analytical column but before the mass spectrometer ion source.[7]
-
Injection: A blank, extracted matrix sample is injected onto the LC system.
-
Monitoring: The analyte's signal is monitored as a continuous baseline. Any deviation (dip or peak) in this baseline indicates a region of ion suppression or enhancement, respectively, caused by co-eluting matrix components.[7][8]
Workflow for Post-Column Infusion:
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cortisone-d2 as an Internal Standard for Corticosteroid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the precise quantification of corticosteroids, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability.[1] This guide provides an objective comparison of Cortisone-d2 with other commonly used internal standards, supported by experimental data, to aid in the selection of the most suitable standard for your analytical needs. In the landscape of bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard.[1] Their use is critical for correcting variations in sample preparation, instrument response, and matrix effects.[1] This guide focuses on the cross-validation and performance of Cortisone-d2, a deuterated analog of cortisone (B1669442), and compares it with other internal standards used in corticosteroid analysis.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and not be present in the biological matrix being analyzed.[1][2] Deuterated standards, such as Cortisone-d2, are often preferred as they closely mimic the physicochemical properties of the endogenous analyte.[1] The following table summarizes the performance characteristics of analytical methods employing Cortisone-d2 and other deuterated internal standards for the analysis of cortisone and other corticosteroids.
Table 1: Summary of Quantitative Performance Data for Corticosteroid Analysis using Different Internal Standards
| Performance Parameter | Cortisone-d2 | Cortisone-d4 (as part of a steroid panel) | Cortisone-d8 | Cortisol-d4 |
| Lower Limit of Quantification (LLOQ) | 0.69 nmol/L for Cortisone[2][3] | Not explicitly reported for cortisone, but for a multi-steroid panel including cortisol, LLOQ was 3.45 nmol/L[2] | LLOQ of 3.75 nmol/L for Cortisone in plasma[4] | LLOQ of 3.45 nmol/L for Cortisol[3] |
| Recovery | Data not available in reviewed literature. | >89% for a panel of urinary steroids including cortisone[2] | Not explicitly reported. | Not explicitly reported. |
| Precision (Intra- and Inter-assay CV%) | Intra- and inter-batch precision were excellent where available (data not shown)[3] | <10% for a panel of urinary steroids including cortisone[2] | Intra-assay CV <5% and inter-assay CV <10% for cortisone[4] | Intra- and inter-batch precision were excellent where available (data not shown)[3] |
| Accuracy | Data not available in reviewed literature. | 85-115% for a panel of urinary steroids including cortisone[2] | Not explicitly reported. | Not explicitly reported. |
| Linearity | The method is linear for all steroids over the calibration ranges used[3] | Good fit with correlation coefficients >0.99[5] | Linearity extended to 2000 nmol/L for cortisone in plasma[4] | The method is linear for all steroids over the calibration ranges used[3] |
Experimental Protocols
A robust and validated experimental protocol is crucial for accurate corticosteroid quantification. Below are detailed methodologies for sample preparation, LC-MS/MS analysis, and cross-validation considerations.
Sample Preparation: Solid Phase Extraction (SPE)
A generalized solid-phase extraction (SPE) workflow is often employed for the purification of cortisone and other corticosteroids from biological samples such as saliva, plasma, or urine.[2][6]
-
Internal Standard Spiking: A known amount of Cortisone-d2 working solution is added to a fixed volume of the biological sample.[6]
-
Conditioning: The SPE cartridge is conditioned with methanol (B129727) followed by water.[6]
-
Loading: The sample is loaded onto the SPE cartridge.[6]
-
Washing: The cartridge is washed with a low-organic solvent mixture to remove interfering substances.[6]
-
Elution: Cortisone and Cortisone-d2 are eluted from the cartridge with a high-organic solvent mixture (e.g., methanol or acetonitrile).[6]
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation and detection of cortisone and its deuterated internal standard are achieved using LC-MS/MS.
Table 2: Example Liquid Chromatography Parameters [6][7]
| Parameter | Recommended Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Table 3: Example MRM Transitions for Cortisone and Cortisone-d2 (Positive ESI) [2][7]
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Function |
| Cortisone | 361.2 | 163.1 | Quantifier |
| Cortisone | 361.2 | 121.0 | Qualifier |
| Cortisone-d2 | 363.2 | 163.1 | Quantifier |
| Cortisone-d2 | 363.2 | 121.0 | Qualifier |
Note: Optimal collision energies (CE), declustering potentials (DP), and cell exit potentials (CXP) are instrument-dependent and require empirical determination.[7]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cortisol-Cortisone shuttle, a key metabolic pathway for corticosteroids, and a typical experimental workflow for corticosteroid analysis using an internal standard.
The Cortisol-Cortisone Shuttle mediated by 11β-HSD enzymes.
References
Safety Operating Guide
Safe Disposal of Triamcinolone Acetonide-d7-1: A Procedural Guide
The proper disposal of Triamcinolone acetonide-d7-1, a deuterated synthetic corticosteroid, is crucial for maintaining laboratory safety and environmental compliance. As with its non-deuterated counterpart, this compound is classified as a hazardous chemical and must be managed as chemical waste.[1][2][3] Adherence to local, regional, and national regulations is mandatory for its disposal.[2][3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, a laboratory coat, safety goggles with side shields, and chemical-resistant gloves (nitrile gloves are a suitable option).[1][4] All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Pure, unused this compound and any materials heavily contaminated with it (e.g., filter papers, weighing boats) should be classified as hazardous chemical waste.
-
Segregate this waste stream from other laboratory waste, such as sharps, biological waste, and non-hazardous materials.
-
-
Containerization:
-
Place the waste into a designated, leak-proof, and sealable hazardous waste container. The container must be compatible with the chemical.
-
For solid waste, a clearly labeled, sealable bag or a wide-mouth container is appropriate. For solutions, use a screw-cap bottle.
-
-
Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Harmful if swallowed," "Suspected of damaging fertility").[2]
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
The storage area should be away from heat sources and incompatible materials.[2]
-
-
Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Incineration is a recommended method of disposal for this compound.[4]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][3]
-
Spill and Contamination Cleanup
In the event of a spill, contain and collect the spillage using an inert absorbent material.[6] The collected material and any contaminated cleaning supplies (e.g., wipes, gloves) must be placed in a sealed container and disposed of as hazardous waste.[4] After the bulk of the spill has been removed, the area should be cleaned with a decontaminating solution, followed by detergent and water.[4]
Hazard and Safety Data Summary
| Parameter | Information | Source |
| Hazard Classification | Acute Oral Toxicity (Category 4), Skin Corrosion/Irritation (Category 2), Serious Eye Damage/Eye Irritation (Category 2), Reproductive Toxicity (Category 1A/1B) | [1][7] |
| Signal Word | Danger | [1][2][7] |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. May damage the unborn child. Suspected of damaging fertility. | [1][2][7] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant. Incineration is recommended. | [1][4] |
| Environmental Hazards | Not classified as hazardous to the aquatic environment, but release should be prevented. Do not allow to enter sewers or surface water. | [2][7] |
Disposal Workflow
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Triamcinolone acetonide-d7-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Triamcinolone acetonide-d7-1. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Should be tightly fitting and conform to standard EN 166.[1] Safety glasses with side shields are also a recommended option.[2] |
| Skin Protection | Gloves | Nitrile or low-protein, powder-free latex gloves are suitable.[3] It is advised to check gloves before use and consider double glooving.[3] Contaminated gloves should be replaced immediately. |
| Protective Clothing | Wear a lab coat or long-sleeved work clothes.[1] For larger quantities or manufacturing operations, disposable coveralls of low permeability are recommended.[3] | |
| Footwear | Category I safety footwear for professional use is advised.[1] Protective shoe covers should be considered, especially for larger quantities.[3] | |
| Respiratory Protection | Dust Respirator | A NIOSH-approved respirator should be used when handling the powder, especially if there is a risk of dust formation or inadequate ventilation.[3][4] |
Operational Plan: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[1] Enclosed local exhaust ventilation is required at points where dust, fume, or vapor may be generated.[3]
-
Avoid Inhalation and Contact: Take necessary precautions to avoid breathing dust and prevent contact with skin and eyes.[3]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[4]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Store at room temperature in the original container.[4]
-
Store away from incompatible materials such as strong oxidizing agents.[3][6]
Spill Management Protocol
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
| Spill Size | Containment and Cleanup Procedure |
| Minor Spills | • Use dry clean-up procedures to avoid generating dust.[3]• Gently sweep or vacuum up the spilled material.[3] Ensure the vacuum is fitted with a HEPA filter.[3]• Place the collected waste into a suitable, sealed container for disposal.[3]• After material is collected, wash the area with soap and water.[1] |
| Major Spills | • Evacuate the area and alert emergency responders.[3]• Advise personnel in the area of the hazard.[3]• Avoid all personal contact, including inhalation of dust.[3] |
Disposal Plan
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[3]
General Disposal Guidelines:
-
Drug Take-Back Programs: The most preferred method of disposal is through a designated drug take-back location, which may be found at local pharmacies or police stations.[7][8]
-
Disposal in Household Trash (if take-back is not available):
-
Flushing: Do not flush down the toilet or sink unless specifically instructed to do so by the product labeling, as this can be harmful to the environment.[8][9]
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
References
- 1. materie-prime.farmalabor.it [materie-prime.farmalabor.it]
- 2. stridespharmausa.com [stridespharmausa.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. dea.gov [dea.gov]
- 9. Safe disposal of unwanted medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
